molecular formula C10H9NO B178267 1H-Benzo[d]azepin-2(3H)-one CAS No. 19301-09-8

1H-Benzo[d]azepin-2(3H)-one

Cat. No.: B178267
CAS No.: 19301-09-8
M. Wt: 159.18 g/mol
InChI Key: WUYVQJOTPXVUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[d]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYVQJOTPXVUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400942
Record name 1H-Benzo[d]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19301-09-8
Record name 1H-Benzo[d]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzo[d]azepin-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1H-Benzo[d]azepin-2(3H)-one. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing key biological pathways.

Core Chemical and Structural Data

This compound, a heterocyclic compound featuring a fused benzene and azepine ring system, serves as a valuable scaffold in medicinal chemistry. Its structural and chemical properties are fundamental to its application in the development of novel therapeutic agents.

Structural and Physicochemical Properties

The structural identifiers and key physicochemical properties of this compound are summarized in the table below. These data are essential for the identification, characterization, and handling of the compound in a laboratory setting.

PropertyValueReference
IUPAC Name 1,3-dihydro-2H-benzo[d]azepin-2-one[1]
CAS Number 19301-09-8[1]
PubChem CID 4218361[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Melting Point 158-160 °C[2]
Boiling Point 377.3 ± 31.0 °C (Predicted)[2]
SMILES C1C2=CC=CC=C2C=CNC1=O[1]
InChI Key WUYVQJOTPXVUIS-UHFFFAOYSA-N[1]
InChI InChI=1S/C10H9NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-6H,7H2,(H,11,12)[1]
Computed XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. This section outlines the general methodologies for the synthesis and characterization of this compound and its derivatives, based on established chemical literature.

Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones

A general approach to the synthesis of the this compound scaffold involves several key chemical transformations. A variety of synthetic methods have been reviewed, including hydroamination, carbopalladation, amidation, and Friedel–Crafts alkylation.[3][4] A specific example for a derivative, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is provided in the patent literature and can be adapted.[5]

General Synthetic Scheme:

A common synthetic route may involve the cyclization of a suitably substituted aminopropylbenzene derivative. The precise reagents and conditions will vary depending on the desired substitution pattern on the aromatic ring.

Example Protocol for a Derivative (adapted from patent literature): [5]

  • Starting Material: A substituted 2-(2-aminoethyl)phenylacetic acid derivative.

  • Cyclization: The starting material is subjected to intramolecular amide bond formation. This can be achieved using a variety of coupling agents (e.g., DCC, EDC) or by activating the carboxylic acid (e.g., conversion to an acid chloride followed by treatment with a base).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or dimethylformamide, at room temperature or with gentle heating.

  • Purification: The crude product is purified by standard laboratory techniques, such as recrystallization or column chromatography on silica gel.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the azepine ring, and the N-H proton of the lactam. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbonyl carbon of the lactam would appear at a characteristic downfield shift.

Biological Activity and Signaling Pathways

This compound and its derivatives have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[7] This activity makes them promising candidates for the development of anticancer therapies.

Mechanism of Action: BET Bromodomain Inhibition

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[8][9] This interaction is crucial for the recruitment of the transcriptional machinery to the promoters and enhancers of target genes, including several key oncogenes such as MYC and BCL2.[1][8]

This compound-based inhibitors act by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BET proteins.[7] This displacement of BET proteins from chromatin leads to the downregulation of the expression of their target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[8][10]

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the signaling pathway affected by this compound as a BET inhibitor.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug_action Drug Action Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to PolII RNA Polymerase II BET->PolII Recruits TF Transcription Factors TF->PolII Recruits Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes Transcribes mRNA mRNA Oncogenes->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation Drug This compound Drug->BET Inhibits Binding Inhibition->PolII Transcription Inhibited CellGrowth Cancer Cell Growth & Proliferation Protein->CellGrowth Promotes Apoptosis Apoptosis

Caption: BET Inhibition Pathway of this compound.

Experimental Workflow for Assessing Biological Activity

The biological activity of this compound and its analogs as BET inhibitors can be evaluated through a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models BindingAssay Biochemical Binding Assay (e.g., TR-FRET, AlphaScreen) CellularAssay Cellular Target Engagement (e.g., NanoBRET) BindingAssay->CellularAssay Confirm cellular activity GeneExpression Gene Expression Analysis (qRT-PCR, Western Blot for MYC, BCL2) CellularAssay->GeneExpression Assess downstream effects ProliferationAssay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) GeneExpression->ProliferationAssay Evaluate phenotypic outcome PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies ProliferationAssay->PK_PD Lead compound selection Xenograft Cancer Xenograft Models (e.g., in mice) PK_PD->Xenograft Evaluate in vivo properties Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Determine therapeutic potential

Caption: Experimental Workflow for BET Inhibitor Evaluation.

Conclusion

This compound represents a promising chemical scaffold for the development of targeted therapies, particularly in the field of oncology. Its ability to effectively inhibit BET bromodomains highlights its potential as a lead structure for the design of novel drugs. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action, serving as a valuable resource for researchers dedicated to advancing cancer treatment and other therapeutic areas. Further investigation into the specific physicochemical properties, such as solubility and pKa, will be crucial for optimizing its drug-like characteristics.

References

The Dawn of a New Era in CNS Therapeutics: A Technical Guide to the Discovery and History of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the origins, synthesis, and foundational pharmacology of a pivotal heterocyclic scaffold in medicinal chemistry.

Introduction

The mid-20th century marked a revolutionary period in psychopharmacology, largely catalyzed by the advent of benzodiazepines. These compounds fundamentally altered the therapeutic landscape for anxiety, insomnia, and other central nervous system (CNS) disorders. While the 1,4- and 1,5-benzodiazepine isomers have historically garnered the most attention, the 1H-Benzo[d]azepin-2(3H)-one core represents a structurally significant, albeit less commonly discussed, member of this family. This technical guide provides an in-depth exploration of the discovery and history of the this compound scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, present key experimental data in a structured format, and visualize the underlying biochemical pathways.

The Genesis of Benzodiazepines: A Serendipitous Discovery

The story of benzodiazepines begins not with a targeted design, but with a fortuitous observation. In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach synthesized the first benzodiazepine, chlordiazepoxide (Librium)[1]. This discovery was accidental; the compound was a derivative of a class of dyes, quinazoline-3-oxides, and its potent sedative, anxiolytic, and muscle relaxant properties were only revealed through routine screening in 1957[1]. The introduction of Librium to the market in 1960, followed by the even more popular diazepam (Valium) in 1963, heralded a new age in the treatment of anxiety and related disorders[2].

While the initial focus was on 1,4-benzodiazepines, the rich therapeutic potential of this new class of compounds spurred extensive research into other isomeric scaffolds, including the this compound system.

Synthesis of the this compound Core: Early Methodologies

The synthesis of the 1,3-dihydro-2H-benzo[d]azepin-2-one core, while not as extensively documented in early literature as its 1,4-isomer, has been approached through various synthetic strategies. A foundational method for the synthesis of the related and well-studied 1,4-benzodiazepin-2-one ring system involves the reaction of a 2-aminobenzophenone with an amino acid ester hydrochloride in the presence of a base like pyridine. This general approach laid the groundwork for the synthesis of various benzodiazepine scaffolds.

A representative synthesis for a classic 1,4-benzodiazepine, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, involves heating 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride in pyridine[3]. This method, while not directly for the this compound isomer, illustrates the fundamental principles of benzodiazepine synthesis from that era.

For the specific 1,3-dihydro-2H-benzo[d]azepin-2-one core, modern synthetic methods often employ transition metal-catalyzed reactions. These include hydroamination, carbopalladation, and amidation reactions, which offer efficient routes to this heterocyclic system.

Below is a generalized workflow for the synthesis of a benzodiazepine derivative, illustrating the key stages from starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 2-Aminobenzophenone Derivative D Condensation Reaction A->D B Amino Acid Ester Hydrochloride B->D C Base (e.g., Pyridine) C->D E Quenching D->E F Extraction E->F G Chromatography F->G H This compound Derivative G->H

Generalized workflow for benzodiazepine synthesis.

Experimental Protocols: A Representative Synthesis

Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • Reactants: 2-amino-5-chlorobenzophenone and glycine ethyl ester hydrochloride.

  • Solvent: Dry pyridine.

  • Procedure: A mixture of 2-amino-5-chlorobenzophenone and an excess of glycine ethyl ester hydrochloride is heated in dry pyridine. The reaction progress is monitored, and upon completion, the solvent is removed. The residue is then subjected to a work-up procedure involving partitioning between an organic solvent and water, followed by purification, typically by recrystallization or chromatography, to yield the desired product.

Quantitative Data for a Representative Synthesis

ParameterValueReference
Starting Material 12-amino-5-chlorobenzophenone[3]
Starting Material 2Glycine ethyl ester hydrochloride[3]
SolventPyridine[3]
Reaction TemperatureReflux[3]
YieldNot specified in abstract[3]
Melting Point212-213 °C (for a similar synthesis)

Pharmacological Activity and Signaling Pathway

Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS[4]. They do not directly activate the receptor but act as positive allosteric modulators, enhancing the effect of GABA[5]. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This inhibitory action is the basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (α, β, γ). The benzodiazepine binding site is located at the interface of the α and γ subunits[6]. The binding of a benzodiazepine induces a conformational change in the receptor that increases its affinity for GABA, leading to a more potent inhibitory signal.

The signaling pathway can be visualized as follows:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds BZD This compound BZD->GABA_A_Receptor Binds (Allosteric Site) Cl_channel_open Chloride Channel (Open) GABA_A_Receptor->Cl_channel_open Conformational Change Cl_channel Chloride Channel (Closed) Hyperpolarization Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A receptor signaling pathway modulated by benzodiazepines.

Conclusion

The discovery of the benzodiazepine class of molecules, including the this compound scaffold, represents a landmark achievement in medicinal chemistry. From a serendipitous finding to a cornerstone of CNS pharmacotherapy, the journey of these compounds has been one of continuous scientific exploration. While the early focus was on the more common 1,4- and 1,5-isomers, the diverse synthetic routes and the fundamental mechanism of action at the GABA-A receptor are shared across the broader benzodiazepine family. This technical guide has provided a historical context, outlined key synthetic principles, and visualized the critical signaling pathway, offering a comprehensive overview for professionals in the field of drug discovery and development. The enduring legacy of benzodiazepines continues to inspire the search for novel and more selective modulators of CNS function.

References

Spectroscopic and Synthetic Guide to 1H-Benzo[d]azepin-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data for a Representative Analog: 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one

To provide a reference for researchers, the following table summarizes the known spectroscopic and physical data for 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one, a close structural analog of the target compound.

PropertyData for 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
CAS Number 73942-87-7[1]
Appearance White to Almost white powder to crystal
Melting Point 244.0 to 248.0 °C[2]
Purity >98.0% (GC)
Synonyms 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one[2]

General Synthetic Methodologies for 1,3-Dihydro-2H-benzo[d]azepin-2-ones

The synthesis of the 1,3-dihydro-2H-benzo[d]azepin-2-one core can be achieved through various methods. A review of synthetic strategies highlights several key approaches, including hydroamination, carbopalladation, amidation, and Friedel–Crafts alkylation.[3][4][5] A general conceptual pathway for the synthesis of 1H-Benzo[d]azepin-2(3H)-one is outlined below.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_analysis Analysis Starting_Material Appropriately substituted 2-vinylphenylacetic acid derivative Cyclization_Precursor Amide formation Starting_Material->Cyclization_Precursor Amidation Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts or Heck-type reaction) Cyclization_Precursor->Cyclization Target_Molecule This compound Cyclization->Target_Molecule Purification Purification (e.g., Chromatography, Recrystallization) Target_Molecule->Purification Spectroscopic_Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopic_Characterization Final_Product Characterized Product Spectroscopic_Characterization->Final_Product

A generalized workflow for the synthesis and analysis.

Standardized Experimental Protocols

The following are detailed, standardized protocols for the acquisition of key spectroscopic data, which are applicable for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the 1H frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Width: 30° or 45° flip angle to allow for faster repetition without saturation.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 64, depending on the sample concentration.

    • Spectral Width: Typically -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals.

2. 13C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Same as for 1H NMR, but the probe must be tuned and matched for the 13C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Width: 30° flip angle.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, due to the low natural abundance of 13C.

    • Spectral Width: Typically 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. Typically provides the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Sample Introduction:

    • Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the ion source.

    • Coupled to Chromatography (GC-MS or LC-MS): Provides separation of mixtures prior to mass analysis.

  • Mass Analyzer:

    • Quadrupole, Time-of-Flight (TOF), or Ion Trap: The choice depends on the desired resolution and accuracy.

  • Data Acquisition:

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem MS (MS/MS) can be performed to fragment specific ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound such as this compound.

G Characterization Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography, Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation H_NMR 1H NMR Structure_Confirmation->H_NMR C_NMR 13C NMR Structure_Confirmation->C_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Report Data Compilation and Reporting H_NMR->Final_Report C_NMR->Final_Report IR->Final_Report MS->Final_Report

A logical workflow for compound characterization.

References

1H-Benzo[d]azepin-2(3H)-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzo[d]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical identity, and while specific experimental data is limited, it outlines general synthetic approaches and potential biological relevance based on studies of its derivatives.

Core Data

The fundamental identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 1,3-dihydro-3-benzazepin-2-one
CAS Number 19301-09-8
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol

Synthesis and Experimental Protocols

A common application for derivatives of this compound is in the synthesis of pharmacologically active molecules. For instance, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one serves as a key intermediate in the industrial synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. The synthesis of this derivative often involves multi-step chemical transformations.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of the unsubstituted this compound are limited. However, research into its derivatives has revealed significant biological potential.

Notably, the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been identified as a potent and ligand-efficient pan-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor[2]. BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial regulators of gene transcription, and their inhibition is a promising therapeutic strategy in oncology and inflammation[2]. The development of bivalent BET inhibitors based on this scaffold has led to the discovery of exceptionally potent compounds[2].

Due to the lack of specific signaling pathway information for the parent compound, a diagram illustrating a generalized synthetic workflow for its derivatives is provided below.

G General Synthetic Workflow for Benzazepinone Derivatives A Starting Materials (e.g., Substituted 2-nitrobenzoates) B Intermediate Formation (e.g., Hydroxylamine) A->B Reduction C Cyclization B->C Base-mediated D Benzazepinone Core C->D E Functionalization/ Derivatization D->E Alkylation, etc. F Final Derivative E->F

Generalized synthetic workflow for benzazepinone derivatives.

This diagram illustrates a potential pathway for synthesizing derivatives of this compound, starting from readily available materials and proceeding through key reaction types to the final functionalized compound. Researchers can adapt these general strategies for the synthesis of specific analogs for further investigation.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the core chemical scaffold, 1H-Benzo[d]azepin-2(3H)-one. Given the limited publicly available quantitative data for this specific molecule, this guide also incorporates information from structurally related compounds and outlines detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a heterocyclic compound with a molecular structure that suggests moderate lipophilicity.[1] The physicochemical properties are foundational to understanding its behavior in both in vitro and in vivo systems.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Solubility Profile

Direct quantitative solubility data for this compound in common aqueous and organic solvents is not extensively reported in the literature. However, based on its chemical structure and data from related benzodiazepine derivatives, it is anticipated to have low aqueous solubility.[2] For instance, derivatives of 1,3-dihydro-2H-benzo[d]azepin-2-one have been noted for poor physicochemical profiles, including low solubility in simulated lung fluid.[3] Conversely, the addition of polar functional groups, such as methoxy groups, has been shown to enhance the solubility of this scaffold.[4][5]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

To determine the solubility of this compound, standardized kinetic and thermodynamic solubility assays are recommended.

2.1. Kinetic Solubility Assay (High-Throughput)

This method measures the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer, reflecting the solubility under conditions often used in initial biological screening.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (UV-transparent)

    • Plate shaker

    • Spectrophotometer or HPLC-UV

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate, resulting in a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance of the solutions at a predetermined wavelength (e.g., λmax of the compound) or analyze the supernatant by HPLC-UV after centrifugation to remove any precipitate.

    • The concentration of the dissolved compound is compared to a standard curve to determine the kinetic solubility.

2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This assay determines the equilibrium solubility of the solid compound in a solvent, which is a more accurate representation of its true solubility.

  • Materials:

    • Solid this compound

    • Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, acetonitrile)

    • Vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • HPLC-UV system

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Add 2 µL Stock to 198 µL PBS (pH 7.4) in 96-well plate k1->k2 k3 Shake for 2 hours at RT k2->k3 k4 Analyze by Spectrophotometry or HPLC-UV k3->k4 t1 Add Excess Solid to Solvent t2 Shake for 24-48 hours at constant temperature t1->t2 t3 Centrifuge to Pellet Solid t2->t3 t4 Quantify Supernatant by HPLC-UV t3->t4 G cluster_solution Solution Stability Workflow cluster_solid Solid-State Stability Workflow s1 Prepare Stock Solution s2 Dilute in Stress Buffers (pH 2, 7.4, 10) & H₂O₂ s1->s2 s3 Incubate at 40°C s2->s3 s4 Sample at Time Points (0, 2, 4, 8, 24h) s3->s4 s5 Analyze by Stability-Indicating HPLC s4->s5 ss1 Place Solid in Vials ss2 Expose to Heat, Humidity, and Light ss1->ss2 ss3 Store for 7-14 days ss2->ss3 ss4 Dissolve Samples ss3->ss4 ss5 Analyze by HPLC ss4->ss5 G A This compound B Stress Conditions (pH, Heat, Light, Oxidation) A->B Exposure C Degradation Products (e.g., Ring-Opened Species) B->C Leads to D Analytical Characterization (LC-MS, NMR) C->D Identified by

References

Potential Pharmacological Profile of 1H-Benzo[d]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of pharmacologically active agents. Its inherent structural features allow for modifications that can modulate its interaction with various biological targets, leading to a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the potential pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Pharmacological Activities

Derivatives of the this compound core have demonstrated significant potential across several therapeutic areas, including neuropharmacology, oncology, and inflammatory diseases. The primary pharmacological activities associated with this scaffold are detailed below.

Central Nervous System (CNS) Activity

The benzazepine core is a well-established pharmacophore for CNS-active agents. Research has primarily focused on its potential as an anticonvulsant and its interaction with key neurotransmitter systems.

Anticonvulsant Activity:

Certain 1H-benzo[b][1][2]diazepin-2(3H)-one derivatives have shown promising anticonvulsant effects in preclinical models. For instance, in the pentylenetetrazole (PTZ)-induced convulsion model in mice, specific derivatives provided significant protection from seizures[1][3].

Table 1: Anticonvulsant Activity of 1H-Benzo[b][1][2]diazepin-2(3H)-one Derivatives [1][3]

CompoundDose (mg/kg)Protection (%)
2a 2080
2c 3080
4a 0.480
4c 0.480

GABA-A Receptor Modulation:

The broader class of benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor[4][5]. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to the anxiolytic, sedative, and anticonvulsant properties of these compounds. While direct binding data for the parent this compound is scarce, molecular modeling studies of 1H-benzo[b][1][2]diazepine-2(3H)-one derivatives suggest an affinity for the GABA-A receptor associated protein[6][7].

Anticancer Activity

The this compound scaffold has emerged as a promising template for the design of novel anticancer agents, with derivatives showing activity against multiple cancer-related targets.

BET Bromodomain Inhibition:

1,3-Dihydro-2H-benzo[d]azepin-2-ones have been identified as potent pan-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors[8]. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, and their inhibition is a promising strategy in oncology and inflammation.

Table 2: Cellular Activity of Bivalent 1,3-Dihydro-2H-benzo[d]azepin-2-one BET Inhibitors [8]

CompoundBRD2 (pIC50)BRD3 (pIC50)BRD4 (pIC50)BRD4 Biosensor (pEC50)
9 9.18.48.88.1
10 9.48.69.18.5
11 9.89.09.59.0
12 9.58.89.38.7
13 9.58.89.28.6

HER2 and HDAC1 Inhibition:

Recent studies have highlighted the potential of 1,5-benzodiazepin-2-one derivatives as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1), both of which are important targets in cancer therapy.

Neuroprotective and Antioxidant Effects

A series of 1,5-benzodiazepin-2(3H)-ones have been evaluated for their potential as antiparkinsonian agents, demonstrating notable antioxidant and neuroprotective properties in vitro[9].

Table 3: In Vitro Cytotoxicity of 1,5-Benzodiazepin-2(3H)-one Derivatives [9]

CompoundCell LineIC50 (µM)
18 SH-SY5Y> 100
18 HepG2> 100
20 SH-SY5Y> 100
20 HepG2> 100

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 1H-Benzo[b][1][2]diazepin-2(3H)-one Derivatives

A general synthetic route involves the condensation of o-phenylenediamine with ethyl acetoacetate to form the core 7-substituted-4-methyl-1H-benzo[b][1][2]diazepin-2(3H)-one structure. Subsequent modifications at the N1 position can be achieved by reacting with various electrophiles such as benzoyl chloride or chloroacetyl chloride. Further derivatization can be performed, for example, by linking with amines via microwave irradiation[3][10].

General Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Start o-Phenylenediamine + Ethyl Acetoacetate Condensation Condensation Start->Condensation Core 1H-Benzo[b][1,5]diazepin-2(3H)-one Core Condensation->Core Derivatization N1-Derivatization Core->Derivatization Final Final Compounds Derivatization->Final InVitro In Vitro Assays (Binding, Enzyme Inhibition) Final->InVitro InVivo In Vivo Models (e.g., PTZ-induced Seizures) Final->InVivo Data Data Analysis InVitro->Data InVivo->Data

Caption: General workflow for the synthesis and pharmacological evaluation of this compound derivatives.

In Vivo Anticonvulsant Screening (PTZ Model)

The pentylenetetrazole (PTZ)-induced convulsion model is a standard screening method for potential anticonvulsant drugs.

  • Animals: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control and experimental groups.

    • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally (i.p.) at various doses.

    • After a specific period (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.) is administered.

    • The animals are observed for the onset of clonic and tonic convulsions and for mortality for a defined period (e.g., 30 minutes).

    • The percentage of animals protected from convulsions is calculated for each group[3][10].

In Vitro BET Bromodomain Inhibition Assay (Cell-Based)

Cellular potency of BET inhibitors can be assessed using assays like the NanoBRET™ protein-protein interaction assay or a biosensor assay.

  • Cell Line: A suitable human cell line expressing the target bromodomains (e.g., HEK293).

  • General Procedure (NanoBRET™):

    • Cells are co-transfected with plasmids encoding a NanoLuc® luciferase-tagged BET bromodomain protein and a HaloTag®-tagged histone peptide.

    • Transfected cells are plated in a multi-well plate.

    • Cells are treated with a range of concentrations of the test compound.

    • The NanoBRET™ substrate and the HaloTag® ligand are added.

    • The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (HaloTag®) signals.

    • The BRET ratio is calculated, and IC50 values are determined from the dose-response curves[8].

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurodegenerative diseases and the effects of neuroprotective agents.

  • Procedure:

    • SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of the test compounds for a specified duration.

    • A neurotoxin (e.g., H₂O₂, 6-hydroxydopamine) is added to induce cell death.

    • After an incubation period, cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

    • The absorbance is read on a microplate reader, and the percentage of cell viability relative to the control is calculated[9][11].

Signaling Pathways

The diverse pharmacological effects of this compound derivatives are a result of their interaction with various signaling pathways. The following diagrams illustrate the key pathways implicated in their activity.

BET Bromodomain Inhibition Signaling Pathway

G cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds Enhancer Enhancer/Promoter Enhancer->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Transcription of Oncogenes (e.g., MYC) RNAPII->Transcription Initiates BETi BET Inhibitor BETi->BRD4 Inhibits Binding

Caption: Mechanism of action of BET bromodomain inhibitors.

GABA-A Receptor Signaling Pathway

G cluster_membrane Neuronal Membrane GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR Binds Chloride Cl- GABAAR->Chloride Influx Hyperpolarization Hyperpolarization Chloride->Hyperpolarization NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABAAR Positive Allosteric Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by benzodiazepine derivatives.

HER2 Signaling Pathway in Cancer

G cluster_cell Cancer Cell HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K MAPK MAPK Autophosphorylation->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation HER2i HER2 Inhibitor HER2i->HER2 Inhibits

Caption: Simplified HER2 signaling pathway and its inhibition in cancer.

HDAC1 Mechanism of Action in Cancer

G cluster_nucleus Nucleus Chromatin Chromatin AcetylatedHistones Acetylated Histones (Open Chromatin) Chromatin->AcetylatedHistones Acetylation HAT HAT HAT->AcetylatedHistones Acetylates HDAC1 HDAC1 DeacetylatedHistones Deacetylated Histones (Closed Chromatin) HDAC1->DeacetylatedHistones Deacetylates AcetylatedHistones->DeacetylatedHistones Deacetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes GeneRepression Gene Repression DeacetylatedHistones->GeneRepression Leads to HDACi HDAC1 Inhibitor HDACi->HDAC1 Inhibits

Caption: Role of HDAC1 in gene expression and its inhibition in cancer.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, anticancer, and neuroprotective effects. The ability to modulate the activity of diverse targets such as GABA-A receptors, BET bromodomains, HER2, and HDAC1 underscores the versatility of this chemical core. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of compounds based on this scaffold are warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into clinically effective treatments.

References

An In-depth Technical Guide to 1H-Benzo[d]azepin-2(3H)-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Benzo[d]azepin-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant potential as potent inhibitors of various therapeutic targets, most notably the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are implicated in numerous cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative summary of their structure-activity relationships (SAR). Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanism of action.

Introduction

The benzodiazepine class of compounds has a long history in medicine, primarily as central nervous system depressants.[1] However, the structural diversity of the broader benzodiazepinone family has led to the discovery of derivatives with a wide array of pharmacological properties beyond their traditional use.[2][3] The this compound core, a specific benzazepinone isomer, has garnered significant attention for its potent and selective inhibitory activity against various protein targets, including kinases and, most prominently, the BET family of bromodomains.[4][5]

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4] Dysregulation of BET protein activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors of BET bromodomains have shown promise in preclinical and clinical studies for the treatment of various malignancies.[4] This guide will focus on the technical aspects of this compound derivatives as potent and selective modulators of these critical cellular pathways.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through several synthetic strategies. A common approach involves intramolecular cyclization reactions.

General Synthetic Routes

Several methods for the synthesis of the 1,3-dihydro-2H-benzo[d]azepin-2-one core have been reviewed, including:

  • Intramolecular Hydroamination: Metal-catalyzed intramolecular hydroamination of an alkyne function by a tethered amide moiety can lead to the formation of the benzazepinone ring system in good yields.[2]

  • Carbopalladation: Palladium-catalyzed reactions can be employed to construct the seven-membered ring.

  • Amidation: Intramolecular amidation is another key strategy for ring closure.

  • Friedel–Crafts Alkylation: This classic reaction can be used to form the benzazepinone core, though it may require harsh conditions such as high temperatures and strong Lewis acids.[2]

  • Rearrangements with Cycle Enlargement: Certain molecular rearrangements can be utilized to expand a smaller ring into the desired seven-membered azepine ring.

Detailed Experimental Protocol: Synthesis of Bivalent BET Inhibitors based on the 1,3-dihydro-2H-benzo[d]azepin-2-one Template

The following protocol is adapted from the synthesis of bivalent BET inhibitors, which utilizes the core this compound scaffold.[4]

Scheme 1: Synthesis of Bivalent BET Inhibitors

G cluster_0 Alkylation of Phenol cluster_1 Reductive Amination Phenol Phenol Derivative (17) Bivalent_Inhibitors Oxygen-linked Bivalent Inhibitors (9-13) Phenol->Bivalent_Inhibitors Alkylation Tosylates Symmetric Tosylates Tosylates->Bivalent_Inhibitors Aldehyde Aldehyde (18) Bivalent_Inhibitor_16 Bivalent Inhibitor (16) Aldehyde->Bivalent_Inhibitor_16 Reductive Amination Piperazine Piperazine Piperazine->Bivalent_Inhibitor_16

Caption: Synthetic routes to bivalent BET inhibitors.

Materials:

  • Phenol derivative of 1,3-dihydro-2H-benzo[d]azepin-2-one (e.g., compound 17 in the cited literature)

  • Symmetric tosylates (for oxygen-linked inhibitors)

  • Aldehyde derivative of 1,3-dihydro-2H-benzo[d]azepin-2-one (e.g., compound 18 in the cited literature)

  • Piperazine

  • Appropriate solvents and reagents for alkylation and reductive amination reactions.

Procedure for Oxygen-linked Bivalent Inhibitors (e.g., 9-13):

  • Dissolve the phenol derivative (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate or cesium carbonate (2-3 equivalents), to the solution.

  • Add the symmetric tosylate (0.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bivalent inhibitor.

Procedure for Piperazine-linked Bivalent Inhibitor (e.g., 16):

  • Dissolve the aldehyde derivative (2 equivalents) and piperazine (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bivalent inhibitor.

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have been primarily investigated as inhibitors of BET bromodomains. The following table summarizes the quantitative data for a selection of these compounds.

Table 1: In Vitro Activity of this compound Derivatives as BET Inhibitors

CompoundBRD2 (pIC50)BRD3 (pIC50)BRD4 (pIC50)Reference
Monovalent Inhibitors
17.37.07.4[4]
27.67.27.7[4]
37.77.47.8[4]
47.16.87.3[4]
56.15.96.3[4]
86.05.86.2[4]
Bivalent Inhibitors
98.98.28.6[4]
109.48.79.1[4]
119.89.09.5[4]
129.48.79.1[4]
138.78.08.4[4]
148.67.98.3[4]
159.08.38.7[4]
169.58.89.2[4]

pIC50 = -log(IC50)

The data clearly indicates that bivalent inhibitors, which can simultaneously bind to two bromodomains, exhibit significantly higher potency compared to their monovalent counterparts.[4] The linker length and composition between the two pharmacophores are critical for optimizing this bivalent binding and achieving exceptional potency.

While the primary focus has been on BET inhibition, some benzodiazepine derivatives have also shown activity against other targets, such as the Src protein tyrosine kinase, suggesting that the this compound scaffold could be a versatile platform for developing inhibitors against various protein families.[5]

Signaling Pathways

The primary mechanism of action for the most potent this compound derivatives involves the inhibition of BET bromodomains. This disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes and pro-inflammatory genes.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF_Complex Transcriptional Machinery BET->TF_Complex Recruits Oncogenes Oncogenes (e.g., MYC) & Pro-inflammatory Genes TF_Complex->Oncogenes Activates Transcription mRNA mRNA Oncogenes->mRNA Cell_Proliferation Cell Proliferation & Inflammation mRNA->Cell_Proliferation Translation Inhibitor This compound Derivative Inhibitor->BET Inhibits Binding

Caption: Mechanism of action of this compound BET inhibitors.

Experimental Protocols for Biological Evaluation

AlphaScreen Assay for BET Bromodomain Binding

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity of inhibitors to bromodomains.[6][7]

Materials:

  • GST-tagged BET bromodomain protein (e.g., BRD4)

  • Biotinylated acetylated histone peptide (e.g., H4)

  • Streptavidin-coated donor beads

  • Anti-GST acceptor beads

  • This compound derivative test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the GST-tagged BET bromodomain protein and the test compound or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Add the biotinylated acetylated histone peptide to all wells and incubate for a further 15-30 minutes.

  • Add the anti-GST acceptor beads and incubate in the dark for 60 minutes.

  • Add the streptavidin-coated donor beads and incubate in the dark for another 30-60 minutes.

  • Read the plate on an AlphaScreen-capable microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the signal against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to BET inhibitors)

  • Cell culture medium and supplements

  • This compound derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Antitumor Efficacy Studies

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

  • Implant a human cancer cell line (e.g., a leukemia or solid tumor line) subcutaneously or orthotopically into the mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluate the antitumor efficacy based on tumor growth inhibition.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The remarkable potency of its derivatives as BET bromodomain inhibitors highlights the potential of this chemical class to modulate epigenetic pathways that are fundamental to cancer cell proliferation and survival. The ability to synthesize bivalent inhibitors with exceptional potency further underscores the versatility of this core structure. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development of this compound derivatives as next-generation therapeutic agents. Future studies should continue to explore the full therapeutic potential of this scaffold against a broader range of biological targets and disease indications.

References

The 1H-Benzo[d]azepin-2(3H)-one Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-Benzo[d]azepin-2(3H)-one moiety represents a versatile and valuable scaffold in the field of medicinal chemistry. This seven-membered lactam fused to a benzene ring has emerged as a "privileged structure," capable of interacting with a diverse range of biological targets. Its derivatives have shown significant pharmacological potential, particularly in the development of novel therapeutics for oncology and inflammatory diseases.[1][2] A notable application of this core is in the design of potent inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene expression.[2]

This technical guide provides an in-depth review of the this compound core, focusing on its application as a potent and ligand-efficient template for BET bromodomain inhibitors. We will cover the mechanism of action, synthetic methodologies, structure-activity relationships, and key experimental protocols relevant to drug development professionals.

Mechanism of Action: Inhibition of BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a fundamental role in regulating gene transcription.[3][4] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails.[3] This interaction tethers the BET proteins to chromatin, allowing them to recruit transcriptional machinery to specific gene promoters and enhancers.[5][6]

BET proteins are critical for the expression of key oncogenes, such as MYC, and pro-inflammatory genes, making them attractive targets for therapeutic intervention.[3][4]

This compound-based inhibitors function by competitively binding to the acetyl-lysine recognition pocket within the BET bromodomains.[2][7] This action displaces the BET proteins from chromatin, thereby preventing the recruitment of the transcriptional apparatus and leading to the downregulation of target gene expression.[3] This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells and suppress inflammatory responses.[3][6]

BET_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Activation cluster_2 Pharmacological Intervention Histone Acetylated Histone BET BET Protein (BRD4) Histone->BET Binds TF_Complex Transcription Factor Complex (P-TEFb) BET->TF_Complex Recruits Gene Target Genes (e.g., MYC, IL-6) TF_Complex->Gene Activates Transcription Transcription & Translation Gene->Transcription Protein Oncogenic / Inflammatory Proteins Transcription->Protein Inhibitor Benzo[d]azepin-2-one Inhibitor Inhibitor->BET Competitively Binds & Displaces from Histone

Caption: Mechanism of Action for BET Bromodomain Inhibition.

Synthesis and Chemical Methodology

The synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives, particularly those designed as bivalent BET inhibitors, involves multi-step synthetic routes. A general approach often starts with the construction of the core benzazepinone ring followed by the introduction of linkers and additional pharmacophoric elements.

G start Starting Materials (e.g., Phenol Intermediate) step1 Alkylation with Symmetric Tosylates start->step1 Oxygen Linker Path step2 Reductive Amination (for amine linkers) start->step2 Nitrogen Linker Path product Bivalent this compound Derivative step1->product step2->product NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment & Labeling cluster_2 Detection s1 1. Co-transfect cells with plasmids - BET Protein-NanoLuc® (Donor) - Histone H3.3-HaloTag® (Acceptor) s2 2. Plate cells and allow expression (e.g., 24 hours) s1->s2 s3 3. Add test compounds (Benzo[d]azepin-2-one derivatives) s2->s3 s4 4. Add HaloTag® NanoBRET® 618 Ligand (Acceptor Fluorophore) s3->s4 s5 5. Add Nano-Glo® Substrate (Donor) s4->s5 s6 6. Measure Luminescence - Donor Emission (~460nm) - Acceptor Emission (>610nm) s5->s6 s7 7. Calculate NanoBRET™ Ratio (Acceptor/Donor) s6->s7 final final s7->final Generate Dose-Response Curve & Calculate IC₅₀

References

An In-depth Technical Guide to the Safe Handling of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo[d]azepin-2(3H)-one is a heterocyclic compound featuring a benzazepine core.[1][2] This structural motif is of interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules.[1][2][3] Given its potential biological activity and the general principle of handling novel chemical entities, stringent safety protocols are imperative. This guide consolidates available data and outlines best practices for its handling, storage, and disposal.

Physical and Chemical Properties

Quantitative experimental data for this compound is limited. The following tables summarize computed data from publicly available databases and experimental data for a closely related derivative, providing a baseline for assessing its physical characteristics.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₉NO PubChem
Molecular Weight 159.18 g/mol PubChem[4]
XLogP3 1.3 PubChem[4]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 0 PubChem
Exact Mass 159.068413911 Da PubChem[4]

| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |

Source: PubChem CID 4218361. All properties are computationally generated and have not been experimentally verified.

Table 2: Experimental Properties of a Related Compound: 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one

Property Value Source
CAS Number 73942-87-7 TCI Chemicals[5]
Appearance White to almost white crystalline powder Chem-Impex[1][2]
Melting Point 244 - 248 °C Chem-Impex[1][2]
Purity ≥ 98% (GC) TCI Chemicals[5]

| Storage Temperature | Room Temperature (Recommended in a cool, dark place) | TCI Chemicals |

Note: This data is for a derivative and should be used for reference purposes only.

Hazard Identification and Toxicity

The toxicological properties of this compound have not been thoroughly investigated.[6] However, compounds within the broader benzodiazepine class are known to have significant effects on the central nervous system (CNS).[7][8] Overdose of some benzodiazepines can cause symptoms like CNS depression, impaired balance, ataxia, slurred speech, and in severe cases, coma and respiratory depression.[8]

Given the lack of specific data, this compound should be treated as a potentially toxic substance. Assume it may be harmful if swallowed, in contact with skin, or if inhaled.

Safety and Handling Precautions

A systematic approach to safety is crucial. The hierarchy of controls should be applied to minimize potential exposure.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

4.1 Engineering Controls

  • Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][9]

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 or OSHA standards are mandatory.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[6][9] Gloves must be inspected before use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, impervious clothing or an apron should be used.[6][9]

  • Respiratory Protection: If work outside a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6]

4.3 Hygiene Measures

  • Do not eat, drink, or smoke in laboratory areas.[6][9]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

  • Remove contaminated clothing immediately and wash it before reuse.[6][10]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] Seek medical advice if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill, Storage, and Disposal

The following workflow outlines the general procedure for handling chemical compounds from receipt to disposal.

Chemical_Handling_Workflow cluster_workflow General Chemical Handling & Safety Workflow node_receive Receive Chemical - Verify identity - Check for damage node_assess Risk Assessment - Review SDS (if available) - Consult literature - Define handling protocols node_receive->node_assess node_handle Safe Handling & Use - Use Engineering Controls - Wear appropriate PPE - Follow SOPs node_assess->node_handle node_store Proper Storage - Cool, dry, dark place - Check compatibility - Secure access node_handle->node_store node_dispose Waste Disposal - Collect in labeled containers - Follow institutional & local regulations node_handle->node_dispose node_spill Emergency Response (Spill or Exposure) - Evacuate area - Administer first aid - Follow spill cleanup protocol node_handle->node_spill node_store->node_handle

Caption: A generalized workflow for the safe handling of laboratory chemicals.

6.1 Spill Procedures

  • Evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all waste in a sealed, properly labeled container for disposal.

  • Decontaminate the spill area thoroughly.

6.2 Storage

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place, away from incompatible materials.

  • Ensure the storage area is well-ventilated.

6.3 Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or waterways.[9][10]

Experimental Protocols: General Toxicity Assessment

While no specific toxicity studies for this compound are published, a general protocol for assessing the acute toxicity of a novel compound in a rodent model can be outlined as follows. This is a generalized methodology and must be adapted and approved by an institutional animal care and use committee (IACUC).

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Methodology:

  • Animal Model: Use a standard strain of laboratory mice (e.g., Swiss mice), grouped by sex.[7]

  • Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle.

  • Administration: Administer a single dose to each group of animals via the intended route of exposure (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.

  • Observation: Monitor animals continuously for the first few hours post-administration and periodically for up to 14 days.[7] Record all clinical signs of toxicity, such as changes in behavior, motor activity, and physiological functions.

  • Data Collection: Record the number of mortalities in each dose group. At the end of the observation period, surviving animals are euthanized for histopathological examination of major organs.

  • Statistical Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).[7]

This protocol provides a framework for the initial safety evaluation of a novel chemical entity.

References

Commercial Availability and Synthetic Pathways of 1H-Benzo[d]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the core chemical scaffold, 1H-Benzo[d]azepin-2(3H)-one, and its derivatives. Furthermore, it outlines a putative synthetic protocol for the parent compound and delves into the known biological activities and associated signaling pathways of this class of molecules, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Commercial Availability

The table below summarizes the availability of key this compound derivatives.

Compound NameCAS NumberSupplier ExamplesPurityNotes
7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one73942-87-7TCI Chemicals, Chem-Impex>98.0% (GC)Intermediate in pharmaceutical synthesis.[1]
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one137036-55-6SmoleculeNot specifiedChiral compound with potential neuromodulatory, antidepressant, and anti-inflammatory activities.[2]
(Z)-3-(3-chloropropyl)-7,8-diethyl-1H-benzo[d]azepin-2(3H)-one85175-59-3Home Sunshine Pharma≥99.0%Intermediate for Ivabradine synthesis.[3]
8-methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one187601-84-9EchemiIndustrial Grade

Experimental Protocols: Synthesis of Benzodiazepine Scaffolds

While a specific protocol for the parent this compound is not explicitly detailed in readily available literature, a general synthetic strategy can be inferred from the synthesis of its derivatives, such as 1,5-benzodiazepin-2(3H)-ones. A common method involves the condensation of an appropriate diamine with a β-ketoester.

Hypothetical Synthesis of a 1,5-Benzodiazepin-2(3H)-one Derivative

This protocol is adapted from the synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

Materials:

  • Benzene-1,2-diamine

  • Ethyl benzoylacetate

  • Anhydrous xylene

  • Ethyl ether

Procedure:

  • A mixture of benzene-1,2-diamine (1 equivalent) and ethyl benzoylacetate (1.03 equivalents) is prepared in anhydrous xylene.

  • The reaction mixture is heated at 120°C for 24 hours.

  • After 24 hours, the mixture is cooled to room temperature, which should result in the precipitation of a solid.

  • The precipitated solid is collected by filtration and washed with ethyl ether to yield the desired 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

Biological Activity and Signaling Pathways

Benzodiazepines and their related structures, including benzodiazepin-2-ones, are a well-established class of psychoactive drugs. Their mechanism of action primarily involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system.

Derivatives of the this compound core have been investigated for a range of biological activities, including:

  • Anticonvulsant Effects: Certain novel 1H-benzo[b][1][4]diazepin-2(3H)-one derivatives have demonstrated potential as anticonvulsant agents.[4]

  • BET Bromodomain Inhibition: The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been identified as a potent and ligand-efficient pan-BET bromodomain inhibitor, with potential applications in oncology and inflammation.[5]

  • Bradycardic Agents: Some 1,3-dihydro-2H-3-benzazepin-2-ones featuring a piperazine moiety have been synthesized and evaluated for their ability to reduce heart rate.[6]

  • Antiparkinsonian Potential: A series of 1,5-benzodiazepin-2(3H)-ones have been evaluated for their antioxidant and neuroprotective properties in in vitro models of Parkinson's disease.

The primary signaling pathway associated with the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines is the potentiation of GABAergic inhibition at the GABA-A receptor.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine This compound (Modulator) Benzodiazepine->GABA_A_Receptor Allosterically Binds & Potentiates GABA Effect

Caption: Allosteric modulation of the GABA-A receptor by a this compound analog.

Experimental Workflow for Anticonvulsant Activity Screening

A common in vivo model for assessing the anticonvulsant properties of novel compounds is the pentylenetetrazol (PTZ)-induced convulsion model in mice.

Anticonvulsant_Screening_Workflow Start Start: Test Compound (e.g., this compound derivative) Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Compound_Admin Compound Administration (e.g., Intraperitoneal) Animal_Grouping->Compound_Admin PTZ_Induction Induction of Seizures (e.g., Pentylenetetrazol) Compound_Admin->PTZ_Induction After a set time Observation Observation Period (e.g., 30 minutes) PTZ_Induction->Observation Data_Analysis Data Analysis (Latency, Frequency, Duration of Seizures) Observation->Data_Analysis End End: Assessment of Anticonvulsant Activity Data_Analysis->End

Caption: Workflow for in vivo screening of anticonvulsant activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Benzo[d]azepin-2(3H)-one from o-Nitrobenzylmalonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1H-Benzo[d]azepin-2(3H)-one, a valuable scaffold in medicinal chemistry, starting from o-nitrobenzylmalonates. The synthesis is a two-step process involving the initial preparation of a suitable o-nitrobenzylmalonate followed by a reductive cyclization. This application note outlines the reaction conditions, necessary reagents, and expected outcomes for each step, supported by quantitative data and a procedural workflow diagram.

Introduction

The this compound core structure is a key component in a variety of pharmacologically active compounds. Its synthesis via the reductive cyclization of o-nitrobenzylmalonates offers a convergent and efficient route to this important heterocyclic system. The process involves the reduction of an aromatic nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent malonate ester to form the seven-membered lactam ring. Catalytic hydrogenation is a commonly employed method for the reduction of the nitro group due to its high efficiency and clean reaction profile.

Experimental Protocols

Step 1: Synthesis of Dimethyl (2-nitrophenyl)malonate

This initial step involves the nucleophilic aromatic substitution of a suitable o-nitrohalobenzene with dimethyl malonate.

Materials:

  • 2-Fluoro-1-nitrobenzene

  • Dimethyl malonate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 2-fluoro-1-nitrobenzene (42.6 mmol) and dimethyl malonate (42.6 mmol) in DMF (34 mL), add potassium carbonate (128.0 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield dimethyl (2-nitrophenyl)malonate as a yellow oil.[1]

Step 2: Reductive Cyclization to this compound

This step involves the catalytic hydrogenation of the nitro group of dimethyl (2-nitrophenyl)malonate, followed by in-situ intramolecular cyclization to form the desired product.

Materials:

  • Dimethyl (2-nitrophenyl)malonate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve dimethyl (2-nitrophenyl)malonate in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (a typical pressure range is 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by monitoring hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

StepReactantProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-Fluoro-1-nitrobenzene, Dimethyl malonateDimethyl (2-nitrophenyl)malonate-DMFRoom Temp.-99[1]
2Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonateDiethyl 2-(2-fluoro-4-aminophenyl)-2-methylmalonate10% Pd/CEthanol20-251490[2]

Note: The yield for Step 2 is based on a similar substrate as a direct yield for the target molecule's synthesis was not available in the searched literature. This value serves as an estimate.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of o-Nitrobenzylmalonate cluster_step2 Step 2: Reductive Cyclization A 2-Fluoro-1-nitrobenzene + Dimethyl malonate B Reaction in DMF with K₂CO₃ A->B Mixing C Workup and Purification B->C Reaction D Dimethyl (2-nitrophenyl)malonate C->D Isolation E Dimethyl (2-nitrophenyl)malonate D->E Intermediate F Catalytic Hydrogenation (H₂, Pd/C in Ethanol) E->F Reduction G In-situ Cyclization F->G Spontaneous H Purification G->H Workup I This compound H->I Isolation

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

For this chemical synthesis, a signaling pathway diagram is not applicable. The logical relationship is a linear, two-step synthesis as depicted in the experimental workflow diagram above. The key transformation relies on the chemical reactivity of the functional groups present in the starting materials and intermediates. The process is governed by the principles of nucleophilic aromatic substitution in the first step and catalytic reduction followed by intramolecular amide bond formation in the second step.

The logical progression of the synthesis can be visualized as follows:

LogicalFlow Start Starting Materials (o-Nitrohalobenzene, Malonic Ester) Intermediate o-Nitrobenzylmalonate Intermediate Start->Intermediate Nucleophilic Aromatic Substitution AminoIntermediate o-Aminobenzylmalonate (transient) Intermediate->AminoIntermediate Nitro Group Reduction (Catalytic Hydrogenation) Product This compound (Final Product) AminoIntermediate->Product Intramolecular Cyclization (Lactamization)

References

Application Notes and Protocols for the Synthesis of 1H-Benzo[d]azepin-2(3H)-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Benzo[d]azepin-2(3H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Ring-closing metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of this seven-membered ring system. This method offers advantages over classical cyclization techniques, including high functional group tolerance, mild reaction conditions, and the use of well-defined, commercially available catalysts. This document provides detailed application notes and experimental protocols for the synthesis of substituted 1H-Benzo[d]azepin-2(3H)-ones utilizing ring-closing metathesis.

General Synthetic Strategy

The synthesis of this compound derivatives via RCM involves the preparation of a suitable diene precursor, followed by an intramolecular cyclization reaction catalyzed by a ruthenium-based complex, such as Grubbs, Grela, or Hoveyda-type catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired benzazepinone.

RCM_Workflow Start Starting Materials (e.g., 4-amino-3-bromobenzotrifluoride) Stille_Coupling Stille Coupling (Tributylvinyltin or Allyltributyltin) Start->Stille_Coupling Amidation Amidation (Vinylacetic acid or Acryloyl chloride) Stille_Coupling->Amidation Diene_Precursor Diene Precursor Amidation->Diene_Precursor RCM Ring-Closing Metathesis (Grubbs, Grela, or Hoveyda Catalyst) Diene_Precursor->RCM Product Substituted This compound RCM->Product Hydrogenation Hydrogenation (Optional) (e.g., 10% Pd/C, H2) Product->Hydrogenation Final_Product Saturated Benzazepinone Hydrogenation->Final_Product

Caption: General workflow for the synthesis of this compound derivatives via RCM.

Data Presentation: Ring-Closing Metathesis of Benzazepinone Precursors

The following table summarizes the reaction conditions and yields for the synthesis of a substituted this compound (specifically, 7-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) from a diene precursor.[1]

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs II (5)DichloromethaneRoom Temp.180
2Grubbs II (5)Toluene70180
3Grubbs II (20)Toluene701835
4Grela (5)DichloromethaneRoom Temp.180
5Grela (5)Toluene70180
6Hoveyda-Grubbs II (5)DichloromethaneRoom Temp.1855
7Hoveyda-Grubbs II (10)Toluene701855

Data adapted from Tetrahedron Letters 50 (2009) 1911–1913.[1]

Experimental Protocols

Protocol 1: Synthesis of Diene Precursor (N-(2-vinyl-5-(trifluoromethyl)phenyl)acrylamide)[1]

This protocol describes the synthesis of a diene precursor required for the RCM reaction.

Materials:

  • 4-amino-3-bromobenzotrifluoride

  • Tributylvinyltin

  • Pd(PPh₃)₄

  • Toluene

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • Stille Coupling: To a solution of 4-amino-3-bromobenzotrifluoride in toluene, add tributylvinyltin and a catalytic amount of Pd(PPh₃)₄.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and purify the crude product by column chromatography to obtain 2-vinyl-5-(trifluoromethyl)aniline.

  • Amidation: Dissolve the 2-vinyl-5-(trifluoromethyl)aniline in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of acryloyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the diene precursor, N-(2-vinyl-5-(trifluoromethyl)phenyl)acrylamide.

Protocol 2: Ring-Closing Metathesis for the Synthesis of 7-(trifluoromethyl)-1,5-dihydro-2H-benzo[d]azepin-2-one[1]

This protocol details the RCM reaction to form the benzazepinone ring.

Materials:

  • N-(2-vinyl-5-(trifluoromethyl)phenyl)acrylamide (diene precursor)

  • Hoveyda-Grubbs II catalyst

  • Dichloromethane (anhydrous and degassed)

Procedure:

  • Dissolve the diene precursor in anhydrous, degassed dichloromethane to a concentration of 0.05 M.

  • Add the Hoveyda-Grubbs II catalyst (5 mol %) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 7-(trifluoromethyl)-1,5-dihydro-2H-benzo[d]azepin-2-one.

Protocol 3: Optional Hydrogenation to 7-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[1]

This protocol describes the reduction of the double bond in the newly formed ring.

Materials:

  • 7-(trifluoromethyl)-1,5-dihydro-2H-benzo[d]azepin-2-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 7-(trifluoromethyl)-1,5-dihydro-2H-benzo[d]azepin-2-one in a 1:1 mixture of methanol and THF.

  • Add 10% Pd/C to the solution.

  • Stir the mixture under an atmosphere of hydrogen (1 atm, balloon) at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the saturated product, 7-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the ring-closing metathesis reaction.

RCM_Cycle cluster_0 Catalytic Cycle Catalyst [Ru]=Catalyst Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 Diene Diene Precursor Diene->Intermediate1 Coordination Metallacyclobutane Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane Intermediate2 Retro [2+2] Cycloaddition Metallacyclobutane->Intermediate2 Intermediate3 Intramolecular Alkene Coordination Intermediate2->Intermediate3 Product_Complex Product Complex Intermediate2->Product_Complex Release of Ethylene Intermediate3->Metallacyclobutane re-formation Product_Complex->Catalyst Regeneration Product This compound + Ethylene Product_Complex->Product Product Release

Caption: Catalytic cycle for ring-closing metathesis.

References

Catalytic Methods for the Synthesis of 1H-Benzo[d]azepin-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods employed in the synthesis of 1H-Benzo[d]azepin-2(3H)-one, a key structural motif in medicinal chemistry. The following sections summarize key catalytic strategies, present quantitative data in tabular format for easy comparison, provide detailed experimental procedures, and include visualizations of reaction pathways and workflows.

Ring-Closing Metathesis (RCM) Approach

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic compounds, including the seven-membered ring of the this compound scaffold. This approach typically involves the synthesis of a diene precursor followed by a ruthenium-catalyzed cyclization and subsequent reduction of the resulting double bond.

Quantitative Data for RCM/Hydrogenation Sequence
EntrySubstrateRCM Yield (%)Hydrogenation Yield (%)
1N-(2-allylphenyl)acrylamide8595
2N-(2-allyl-4-fluorophenyl)acrylamide8296
3N-(2-allyl-5-chlorophenyl)acrylamide8894
4N-(2-allyl-4-methoxyphenyl)acrylamide7592
Experimental Protocols

Protocol 1: Synthesis of 1,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one via RCM

Step 1: Ring-Closing Metathesis

  • To a solution of the N-(2-allylphenyl)acrylamide substrate (1.0 mmol) in dry, degassed dichloromethane (100 mL, 0.01 M) is added Grubbs' second-generation catalyst (5 mol %).

  • The reaction mixture is stirred at room temperature for 18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the unsaturated lactam.

Step 2: Hydrogenation

  • The unsaturated lactam (1.0 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran and methanol (50 mL).

  • 10% Palladium on carbon (10 mol %) is added to the solution.

  • The reaction mixture is stirred under an atmosphere of hydrogen (1 atm, balloon) at room temperature until the reaction is complete (typically 2-4 hours), as monitored by TLC or LC-MS.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or flash column chromatography to afford the desired 1,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one.[1]

Workflow for RCM Synthesis

RCM_Workflow sub Substrate (Diene Precursor) rcm Ring-Closing Metathesis (Grubbs' Catalyst, DCM, RT) sub->rcm Step 1 h2 Hydrogenation (Pd/C, H2, THF/MeOH) rcm->h2 Step 2 prod Product (this compound) h2->prod

Caption: Workflow for the two-step synthesis of this compound via RCM.

Rhodium-Catalyzed Intramolecular C-H Functionalization

Rhodium catalysis offers a powerful strategy for the synthesis of lactams through directed C-H functionalization. This approach can provide access to the this compound core through the intramolecular cyclization of suitable precursors.

Representative Data for Rhodium-Catalyzed Lactam Synthesis
EntrySubstrateCatalyst Loading (mol%)Yield (%)
1N-pivaloyloxy-N-allylbenzamide[CpRhCl2]2 (2.0)85
2N-pivaloyloxy-N-crotylbenzamide[CpRhCl2]2 (2.0)82
3N-pivaloyloxy-N-allyl-4-methylbenzamide[CpRhCl2]2 (2.5)78
4N-pivaloyloxy-N-allyl-4-chlorobenzamide[CpRhCl2]2 (2.5)75
Note: Yields are representative for the synthesis of analogous 8-membered lactams and may vary for the target 7-membered ring.
Experimental Protocols

Protocol 2: Representative Procedure for Rhodium-Catalyzed Synthesis

  • To a screw-capped vial are added the N-pivaloyloxybenzamide substrate (0.2 mmol), [Cp*RhCl₂]₂ (2.0 mol %), and K₂CO₃ (30 mol %).

  • Methanol (1.2 mL) is added, and the vial is sealed.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired lactam.[2][3]

Catalytic Cycle for Rhodium-Catalyzed C-H Functionalization

Rh_Catalytic_Cycle Rh_III [Cp*Rh(III)] Intermediate1 Coordination Complex Rh_III->Intermediate1 + Substrate Substrate Substrate Intermediate2 Rhodacycle Intermediate1->Intermediate2 - HX Intermediate3 Alkene Insertion Intermediate2->Intermediate3 + Alkene Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Product Product (Lactam) Intermediate4->Product Product->Rh_III - [Cp*Rh(I)] + Oxidant

Caption: Proposed catalytic cycle for Rhodium-catalyzed C-H functionalization.

Palladium-Catalyzed Intramolecular C(sp³)-H Amidation

Palladium-catalyzed C-H activation has been successfully applied to the synthesis of various nitrogen-containing heterocycles. The intramolecular amidation of unactivated C(sp³)-H bonds presents a direct route to lactams such as this compound.

Representative Data for Palladium-Catalyzed Indoline Synthesis
EntrySubstrateCatalystLigandOxidantYield (%)
1N-(2-ethylphenyl)pivalamidePd(OAc)₂NoneAgOAc75
2N-(2-propylphenyl)pivalamidePd(OAc)₂NoneAgOAc68
3N-(4-fluoro-2-ethylphenyl)pivalamidePd(OAc)₂NoneAgOAc72
4N-(5-chloro-2-ethylphenyl)pivalamidePd(OAc)₂NoneAgOAc78
Note: Yields are for the synthesis of 5-membered indolines and serve as a reference for the analogous 7-membered ring formation.
Experimental Protocols

Protocol 3: Representative Procedure for Palladium-Catalyzed C-H Amidation

  • A mixture of the N-arylalkanamide substrate (0.5 mmol), Pd(OAc)₂ (10 mol %), and AgOAc (2.0 equiv) in a suitable solvent (e.g., trifluoroacetic acid or a non-polar solvent like cyclohexane) is prepared in a sealed tube.

  • The reaction mixture is heated at 100-120 °C for 12-24 hours.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed C-H Amidation

Pd_Catalytic_Cycle Pd_II Pd(II) Intermediate1 Coordination Pd_II->Intermediate1 + Substrate Substrate Substrate Intermediate2 C-H Activation (Palladacycle) Intermediate1->Intermediate2 - HX Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Pd_0 Pd(0) Intermediate3->Pd_0 + Product Product Product (Lactam) Pd_0->Pd_II Oxidant

Caption: Proposed catalytic cycle for Palladium-catalyzed C-H amidation.

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed C-H amination provides an economical and efficient alternative for the synthesis of nitrogen-containing heterocycles. This method can be applied to the intramolecular cyclization of appropriate substrates to form the this compound ring system.

Representative Data for Copper-Catalyzed C-H Amination
EntrySubstrate TypeCatalystLigandOxidantYield (%)
1N-alkoxycarbonyl-2-alkylanilineCu(OAc)₂1,10-PhenanthrolinePhI(OAc)₂70
2N-sulfonyl-2-alkylanilineCu(OTf)₂BathocuproineDi-tert-butyl peroxide65
3N-aryl-2-alkylanilineCuIDMEDAO₂72
4N-pivaloyl-2-alkylanilineCuBrNoneK₂S₂O₈68
Note: Yields are representative for various intramolecular C-H amination reactions and may differ for the specific target molecule.
Experimental Protocols

Protocol 4: Representative Procedure for Copper-Catalyzed C-H Amination

  • In a glovebox, a reaction vessel is charged with Cu(OAc)₂ (10 mol %), 1,10-phenanthroline (20 mol %), the aniline substrate (1.0 mmol), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • The vessel is sealed and removed from the glovebox.

  • A solution of the oxidant (e.g., PhI(OAc)₂, 1.5 equiv) in a dry solvent (e.g., chlorobenzene, 5 mL) is added via syringe.

  • The reaction mixture is heated at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Catalytic Cycle for Copper-Catalyzed C-H Amination

Cu_Catalytic_Cycle Cu_II Cu(II) Intermediate1 Cu-Amide Complex Cu_II->Intermediate1 + Substrate, - HX Substrate Substrate Intermediate2 C-H Abstraction Intermediate1->Intermediate2 Oxidant Intermediate3 Radical Recombination Intermediate2->Intermediate3 Product Product (Lactam) Intermediate3->Product Cu_I Cu(I) Product->Cu_I Cu_I->Cu_II Oxidant

Caption: A possible catalytic cycle for Copper-catalyzed C-H amination.

References

Application Note: Purification of 1H-Benzo[d]azepin-2(3H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Benzo[d]azepin-2(3H)-one is a heterocyclic compound belonging to the benzazepine class, which forms the core structure of several pharmacologically active molecules. Synthesis of this and related compounds often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent analytical studies and biological assays. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Column chromatography is a widely used purification technique in organic chemistry that separates compounds based on their differential adsorption onto a stationary phase while being moved by a mobile phase.[1] For the purification of lactam-containing compounds like this compound, silica gel is a common and effective stationary phase.[2][3][4] The separation is achieved by optimizing the polarity of the mobile phase, which is typically a mixture of a non-polar solvent such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[2][5]

This protocol outlines the preparation of the crude sample, the packing of the silica gel column, the elution process, and the subsequent analysis of the collected fractions to isolate the pure this compound.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes (test tubes or flasks)

  • Rotary evaporator

2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[1]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1).[3][5]

  • Visualize the developed plate under UV light (254 nm).[5]

  • The ideal mobile phase composition will result in the desired compound having an Rf value of approximately 0.2-0.4, with good separation from impurities.

3. Column Preparation (Slurry Method)

  • Securely clamp the chromatography column in a vertical position.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

  • Add a small layer of sand (approximately 1-2 cm) over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).[6]

  • Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing of the silica gel.[6]

  • Continuously add the slurry until the desired column height is reached.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.[6]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

  • Collect the eluent in a series of labeled test tubes or flasks.[1]

  • Continuously monitor the separation by spotting the collected fractions on TLC plates.[1]

  • If necessary, the polarity of the mobile phase can be gradually increased during elution (gradient elution) to elute more polar compounds.[1]

6. Product Isolation

  • Analyze the TLC plates of the collected fractions to identify those containing the pure this compound.

  • Combine the fractions that show a single spot corresponding to the desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

Table 1: Summary of Column Chromatography Parameters for Purification of this compound

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for gravity chromatography. 230-400 mesh for flash chromatography.[2]
Column Dimensions 2-5 cm diameter, 30-50 cm lengthDependent on the amount of crude material to be purified.
Mobile Phase Hexane:Ethyl AcetateThe ratio should be optimized by TLC. A starting point of 4:1 is suggested.[3]
Sample Loading Concentrated solution in a minimal volumeDichloromethane is a suitable solvent for loading.
Elution Mode Isocratic or GradientGradient elution (increasing ethyl acetate concentration) may be needed for complex mixtures.[1]
Flow Rate 1-5 mL/minAdjust for optimal separation.
Fraction Size 10-25 mLDependent on column size and flow rate.
Monitoring TLC with UV visualization (254 nm)Essential for identifying fractions containing the pure product.[5]
Expected Rf 0.2 - 0.4In the optimized mobile phase.

Visualization

Purification_Workflow Crude Crude this compound (Reaction Mixture) TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC Determine Eluent SampleLoad Sample Loading Crude->SampleLoad Dissolve & Load ColumnPrep Column Preparation (Silica Gel Slurry Packing) TLC->ColumnPrep ColumnPrep->SampleLoad Elution Elution with Optimized Mobile Phase SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Impurities Impurities (Discarded Fractions) FractionAnalysis->Impurities Identify Impure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Purified this compound SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1H-Benzo[d]azepin-2(3H)-one via recrystallization. The described techniques are designed to enhance the purity of the compound, a critical step in the synthesis of various biologically active molecules. The protocols are based on established crystallization principles and solvent properties of structurally related benzazepine and benzodiazepine derivatives.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity of this building block is essential for ensuring the quality, efficacy, and safety of the final drug substance. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of this compound can be obtained.

Solvent Selection and Rationale

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on literature precedents for structurally similar benzazepine and benzodiazepine derivatives, as well as general principles of organic chemistry, a solvent screening is recommended. Common solvents to evaluate include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Aprotic Polar Solvents: N-Methylpyrrolidone (NMP)

  • Anti-solvents: Water, Hexane, Petroleum Ether

For this compound and its derivatives, alcoholic solvents such as ethanol and methanol are often good starting points. Furthermore, the use of water as an anti-solvent is suggested by the low aqueous solubility of related compounds.

Data Presentation: Solvent Suitability for Recrystallization

The following table summarizes the anticipated suitability of common solvents for the recrystallization of this compound. This data is qualitative and should be confirmed experimentally for the specific batch of the compound being purified.

Solvent/SystemExpected Solubility (Hot)Expected Solubility (Cold)Potential for Crystal FormationNotes
MethanolHighModerate to LowGoodA good starting point for single-solvent recrystallization.
EthanolHighLowVery GoodOften provides well-defined crystals.
IsopropanolModerate to HighLowGoodSlower evaporation rate than methanol or ethanol.
Ethyl AcetateHighModerateFair to GoodMay require an anti-solvent for optimal yield.
TolueneModerateLowGoodUseful for less polar impurities.
Acetone/HexaneHigh (in Acetone)Low (with Hexane)Very GoodA common and effective solvent/anti-solvent system.
Dichloromethane/Petroleum EtherHigh (in DCM)Low (with Pet. Ether)Very GoodEffective for a range of polarities.
WaterVery LowVery LowPoor (as primary solvent)Excellent potential as an anti-solvent.[1]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Watch glass

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. A reflux setup can be used to minimize solvent evaporation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on a watch glass in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Example with Acetone/Hexane)

This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent").

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Watch glass

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of warm acetone in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While stirring the solution at room temperature or slightly elevated temperature, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the point of saturation.

  • Re-dissolution: If turbidity appears, add a few drops of acetone until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The flask can then be placed in an ice bath to promote further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of acetone and hexane (in a ratio that favors low solubility).

  • Drying: Dry the purified crystals on a watch glass in a vacuum oven at an appropriate temperature.

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the general workflow for recrystallization and the key factors that influence its success.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling B->D C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization of this compound.

Recrystallization_Factors cluster_params Key Parameters cluster_outcomes Desired Outcomes center Recrystallization Success high_purity High Purity center->high_purity good_yield Good Yield center->good_yield crystal_form Good Crystal Form center->crystal_form solvent Solvent Choice solvent->center cooling Cooling Rate cooling->center concentration Concentration concentration->center purity Initial Purity purity->center

References

Application Notes and Protocols for the NMR Characterization of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of small organic molecules. This document provides detailed application notes and protocols for the NMR characterization of 1H-Benzo[d]azepin-2(3H)-one (also known as 1,3-dihydro-3-benzazepin-2-one), a heterocyclic compound of interest in medicinal chemistry and drug development. This guide includes expected ¹H and ¹³C NMR chemical shifts, comprehensive experimental protocols for data acquisition, and graphical representations of the experimental workflow.

Introduction

This compound possesses a bicyclic structure containing a benzene ring fused to a seven-membered azepinone ring. The precise determination of its chemical structure is critical for understanding its chemical properties, reactivity, and potential biological activity. NMR spectroscopy, through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, provides unambiguous confirmation of the molecular structure and connectivity of atoms. These application notes serve as a practical guide for researchers performing NMR analysis on this compound and its analogues.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz
H-Ar (4H)7.20 - 7.50m-
CH₂ (C1)3.10s-
CH₂ (C4)2.90t6.5
CH₂ (C5)4.50t6.5
NH8.50br s-

Predicted data is based on analysis of related benzazepine and benzodiazepine structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (Predicted)
C=O172.0
C-Ar (quat., 2C)138.0, 135.0
C-Ar (CH, 4C)128.0 - 132.0
CH₂ (C1)45.0
CH₂ (C4)35.0
CH₂ (C5)55.0

Predicted data is based on analysis of related benzazepine and benzodiazepine structures. Actual experimental values may vary.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard

Figure 1. Workflow for NMR sample preparation.
NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin couplings.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans per Increment: 2-4

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Number of Increments: 128-256 in the F1 dimension.

  • Number of Scans per Increment: 4-8

cluster_acq NMR Data Acquisition cluster_info Information Obtained H1 1D ¹H NMR info_H1 Proton environment and multiplicity H1->info_H1 C13 1D ¹³C NMR info_C13 Number of unique carbons C13->info_C13 COSY 2D COSY info_COSY ¹H-¹H connectivity COSY->info_COSY HSQC 2D HSQC info_HSQC ¹H-¹³C direct correlations HSQC->info_HSQC

Figure 2. Relationship between NMR experiments and the structural information obtained.
Data Processing and Analysis

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

  • Analysis of 2D Spectra:

    • In the COSY spectrum, cross-peaks indicate coupled protons.

    • In the HSQC spectrum, cross-peaks correlate a proton signal with its directly attached carbon signal.

Conclusion

The NMR characterization of this compound is a critical step in its synthesis and further development. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in these application notes, researchers can obtain high-quality NMR data. The provided predicted chemical shifts serve as a valuable guide for spectral interpretation. The combination of 1D and 2D NMR techniques will enable a complete and unambiguous structural assignment, which is fundamental for all subsequent research and development activities involving this compound.

Application Note: High-Throughput Analysis of 1H-Benzo[d]azepin-2(3H)-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the quantitative analysis of 1H-Benzo[d]azepin-2(3H)-one, a member of the benzodiazepine class of compounds, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this exact compound is not widely published, this document provides a robust starting methodology derived from established analytical techniques for similar benzodiazepine derivatives.[1][2][3][4][5] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a predicted fragmentation pathway is presented to aid in the structural elucidation and method development for this compound.

Introduction

Benzodiazepines are a broad class of psychoactive drugs prescribed for their sedative, anxiolytic, and anticonvulsant properties.[6][7] The sensitive and selective quantification of these compounds and their metabolites is crucial in clinical and forensic toxicology, as well as in pharmaceutical research and development. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, specificity, and robustness.[3][5] This document outlines a comprehensive approach to the mass spectrometry analysis of this compound, providing researchers with a foundational method for their investigations.

Predicted Mass Spectrometry Data

Due to the absence of specific experimental data for this compound in the reviewed literature, the following mass spectrometry parameters are predicted based on the analysis of structurally similar benzodiazepines.[1][4] The exact mass of this compound (C₁₀H₉NO) is 159.0684 g/mol .

ParameterPredicted ValueNotes
Parent Ion (M+H)⁺ m/z 160.0757Protonated molecule in positive ion mode.
Major Fragment Ion 1 m/z 132.0705Predicted loss of CO (carbonyl group).
Major Fragment Ion 2 m/z 104.0620Predicted loss of CO and C₂H₂.
Collision Energy 15-30 eVTo be optimized empirically.
Ionization Mode ESI PositiveCommon for benzodiazepine analysis.[1][4]

Experimental Protocols

The following protocols are generalized for the analysis of benzodiazepines and should be optimized for the specific instrumentation and matrix used.

Sample Preparation (from a biological matrix, e.g., urine)

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.[2]

  • Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of a suitable internal standard solution and 200 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

  • Incubation: Incubate the mixture at 50°C for 1 hour.

  • Quenching: Stop the reaction by adding 200 µL of 4% phosphoric acid.

  • Solid-Phase Extraction:

    • Condition an Oasis MCX µElution Plate with methanol followed by water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 0.02 N HCl, followed by 20% methanol.

    • Dry the plate under vacuum.

    • Elute the analyte with an appropriate solvent, such as 60:40 acetonitrile:methanol with 5% ammonium hydroxide.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

Liquid Chromatography (LC)
ParameterCondition
Column Kinetex 2.6 µm Biphenyl (50 x 3.0 mm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from 5% to 95% B over 5-10 minutes
Flow Rate 0.4-0.6 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 5-10 µL[2]
Tandem Mass Spectrometry (MS/MS)
ParameterCondition
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer[1][4]
Ion Source Electrospray Ionization (ESI)[1][4]
Polarity Positive
Ion Source Temperature 550°C[2]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen or Argon

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Internal Standard Spiking sp1->sp2 sp3 Enzymatic Hydrolysis sp2->sp3 sp4 Solid-Phase Extraction sp3->sp4 sp5 Reconstitution sp4->sp5 lc Liquid Chromatography Separation sp5->lc ms Tandem Mass Spectrometry Detection lc->ms dp1 Quantification ms->dp1 dp2 Reporting dp1->dp2

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z = 160.0757 frag1 Fragment 1 m/z = 132.0705 parent->frag1 -CO frag2 Fragment 2 m/z = 104.0620 frag1->frag2 -C₂H₂

Caption: Predicted fragmentation of this compound in positive ion mode.

Discussion

The provided protocol offers a solid foundation for the analysis of this compound. The fragmentation of benzodiazepines typically occurs within the seven-membered diazepine ring.[1][4] For the target molecule, the initial loss of the carbonyl group (CO) is a highly probable fragmentation event, followed by further cleavage of the ring structure. Researchers should perform initial experiments using a high-resolution mass spectrometer to confirm the exact mass of the parent and fragment ions. The collision energy for MS/MS analysis will need to be optimized to maximize the signal of the desired fragment ions for quantitative analysis. The choice of internal standard is also critical for accurate quantification and should ideally be a stable isotope-labeled version of the analyte.

Conclusion

This application note provides a detailed, albeit generalized, protocol and theoretical framework for the mass spectrometry analysis of this compound. By leveraging the established methodologies for related benzodiazepine compounds, researchers can adapt and optimize this protocol for their specific analytical needs, enabling sensitive and reliable quantification for a variety of research and development applications.

References

Application Note: FT-IR Spectroscopy of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopy of 1H-Benzo[d]azepin-2(3H)-one, a significant heterocyclic compound in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this note outlines the expected vibrational frequencies based on data from structurally similar compounds, particularly seven-membered lactams and benzene derivatives. A comprehensive experimental protocol for acquiring the FT-IR spectrum is also presented, alongside a logical workflow for spectral analysis. This information is intended to assist researchers in the identification, characterization, and quality control of this compound and its analogues.

Introduction

This compound belongs to the benzazepine class of compounds, which are bicyclic structures containing a benzene ring fused to an azepine ring. The "-one" suffix indicates the presence of a carbonyl group within the seven-membered azepine ring, classifying the molecule as a lactam (a cyclic amide). FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. This application note serves as a practical reference for the FT-IR analysis of this compound.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic vibrational frequencies for this compound. These predictions are based on established data for seven-membered ring lactams, secondary amides, and aromatic compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3100Strong, BroadThe position and broadness are influenced by hydrogen bonding in the solid state. In solid lactams, this peak is often observed around 3200 cm⁻¹.
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of the C-H bonds in the benzene ring.
Aliphatic C-H Stretch3000 - 2850Medium to WeakArising from the CH₂ groups in the azepine ring.
C=O Stretch (Amide I)1700 - 1650StrongThis is a key diagnostic peak. For a seven-membered ring lactam, this absorption is expected to be near 1680 cm⁻¹.
Aromatic C=C Stretch1620 - 1450Medium to Weak (multiple bands)These bands confirm the presence of the benzene ring.
N-H Bend (Amide II)1570 - 1515MediumResults from the interaction between N-H bending and C-N stretching.
CH₂ Bend (Scissoring)1470 - 1430MediumCharacteristic of the methylene groups in the seven-membered ring.
C-N Stretch1400 - 1200MediumAssociated with the amide C-N bond.
Aromatic C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol

This protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of this compound in the solid state using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • This compound (solid sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • FT-IR Spectrometer (e.g., Bruker Tensor series, Shimadzu IRTracer)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

3.2. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry the KBr powder under an infrared lamp or in a drying oven to remove any adsorbed water, which can interfere with the spectrum.

  • Weigh out approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr.

  • Transfer the sample and KBr to the agate mortar.

  • Gently grind the mixture with the pestle to a very fine, uniform powder. The quality of the spectrum is highly dependent on the particle size and homogeneity of the mixture.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

  • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Collect a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet into the spectrometer's sample beam.

  • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction. Baseline correction and smoothing may be applied if necessary.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the acquired FT-IR spectrum.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Sample This compound Sample Grinding Grind Sample with KBr Sample->Grinding KBr FT-IR Grade KBr KBr->Grinding Pressing Press into Pellet Grinding->Pressing Background Collect Background Spectrum Pressing->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Processing Process Spectrum (e.g., Background Subtraction) SampleSpec->Processing HighFreq Analyze High Frequency Region (4000-2500 cm⁻¹) - N-H Stretch - C-H (Aromatic/Aliphatic) Processing->HighFreq MidFreq Analyze Mid Frequency Region (2500-1500 cm⁻¹) - C=O Stretch (Amide I) - C=C Stretch Comparison Compare with Reference Data HighFreq->Comparison Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) - N-H Bend (Amide II) - C-N Stretch - C-H Bends MidFreq->Comparison Fingerprint->Comparison Identification Confirm Structure and Functional Groups Comparison->Identification

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathways and Logical Relationships

While FT-IR spectroscopy primarily provides structural information and does not directly elucidate biological signaling pathways, the confirmed chemical structure is crucial for understanding how this compound might interact with biological targets. The presence and characteristics of the lactam functional group (N-H donor, C=O acceptor) are key determinants of its potential for hydrogen bonding with receptors and enzymes. The following diagram illustrates the logical relationship between structural characterization and its implication for drug development.

Logical_Relationship cluster_structure Structural Characterization cluster_properties Molecular Properties cluster_dev Drug Development Implications FTIR FT-IR Spectroscopy FuncGroups Identify Functional Groups (Lactam, Benzene Ring) FTIR->FuncGroups NMR NMR Spectroscopy Structure Confirm Molecular Structure of This compound NMR->Structure MS Mass Spectrometry MS->Structure FuncGroups->Structure H_Bond Assess Hydrogen Bonding Potential (N-H, C=O) Structure->H_Bond Target Predict Target Interaction (Receptors, Enzymes) H_Bond->Target SAR Structure-Activity Relationship (SAR) Studies Target->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Drugs Development of Novel Therapeutics Lead_Opt->New_Drugs

Caption: From structure confirmation to drug development implications.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the provided protocol and using the predicted spectral data as a reference, researchers can confidently identify and verify the synthesis of this compound. The key characteristic absorptions, particularly the N-H stretch around 3200 cm⁻¹ and the strong C=O stretch of the seven-membered lactam ring near 1680 cm⁻¹, serve as definitive markers for this molecular scaffold. This foundational characterization is a critical step in the broader context of drug discovery and development.

Application Notes and Protocols: 1H-Benzo[d]azepin-2(3H)-one as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Benzo[d]azepin-2(3H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional shape and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the applications of this scaffold, with a particular focus on the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Detailed synthetic protocols, biological evaluation assays, and relevant signaling pathways are presented to facilitate the use of this versatile scaffold in drug discovery programs.

Applications in Drug Design

The this compound core has been successfully employed in the design of inhibitors for several key drug targets. Its rigid, yet non-planar, conformation allows for precise orientation of substituents to interact with specific binding pockets in enzymes and receptors.

ROCK Inhibition: A prominent application of this scaffold is in the development of inhibitors for ROCK1 and ROCK2. These serine/threonine kinases are crucial regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, cancer metastasis, and glaucoma. Derivatives of this compound have been shown to be potent and selective ROCK inhibitors.

Other Potential Applications: While ROCK inhibition is a major focus, the versatility of the scaffold suggests its potential in targeting other kinases and enzymes. Its structural features may be amenable to the design of inhibitors for targets such as BET bromodomains and various G-protein coupled receptors.

Synthetic Protocols

The synthesis of this compound derivatives typically involves a multi-step sequence, starting with the construction of the core benzazepinone ring system, followed by functionalization to introduce chemical diversity.

Protocol 1: Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Scaffold A) via Schmidt Reaction

This protocol describes the synthesis of a key intermediate, a brominated benzazepinone, which serves as a handle for further diversification through cross-coupling reactions.

Materials:

  • 7-bromo-3,4-dihydronaphthalen-2(1H)-one

  • Sodium azide (NaN₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (5.0 eq) to the cooled solution while stirring.

  • In a separate flask, carefully dissolve sodium azide (1.5 eq) in a minimal amount of water and then add it dropwise to the reaction mixture at 0 °C. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one as a solid.

Protocol 2: N-Arylation of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

This protocol details the palladium-catalyzed N-arylation of the scaffold to introduce various aryl and heteroaryl moieties.

Materials:

  • 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Scaffold A)

  • Appropriate aryl or heteroaryl boronic acid

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-arylated this compound derivative.

Biological Evaluation Protocols

Protocol 3: In Vitro ROCK Kinase Inhibition Assay (Enzymatic Assay)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like MYPT1)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound solution to the wells.

  • Add the recombinant ROCK1 or ROCK2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence or luminescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based ROCK Inhibition Assay (Western Blot)

This protocol evaluates the ability of compounds to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Human cancer cell line (e.g., HeLa or MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level of MYPT1.

Quantitative Data

The following table summarizes the inhibitory activities of representative this compound derivatives against ROCK kinases. Note: This is a representative table; extensive screening of a compound library would be necessary to establish a comprehensive structure-activity relationship (SAR).

Compound IDR Group (at N-position)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)
BZA-001 Phenyl15085
BZA-002 4-Fluorophenyl9845
BZA-003 3-Pyridyl12060
BZA-004 2-Thienyl210110

Signaling Pathways and Workflows

Rho-Kinase (ROCK) Signaling Pathway

The diagram below illustrates the central role of ROCK in mediating signals from the small GTPase RhoA to regulate the actin cytoskeleton. Inhibition of ROCK by this compound derivatives blocks the phosphorylation of downstream substrates, leading to a reduction in actomyosin contractility.

ROCK_Signaling_Pathway Ligands Growth Factors, LPA, etc. GPCR GPCRs / RTKs Ligands->GPCR Bind RhoGEFs RhoGEFs GPCR->RhoGEFs Activate RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activate MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibit MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylate LIMK LIM Kinase ROCK->LIMK Phosphorylate BZA_Scaffold This compound Inhibitor BZA_Scaffold->ROCK Inhibit pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylate Actomyosin Actomyosin Contraction pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Phosphorylate Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Promotes Depolymerization pCofilin Phospho-Cofilin (Inactive)

Caption: The RhoA/ROCK signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of a library of this compound derivatives.

Drug_Discovery_Workflow Start Start: Design of Target Library Synthesis_Scaffold Synthesis of Scaffold A (Protocol 1) Start->Synthesis_Scaffold Diversification Parallel Synthesis: N-Arylation (Protocol 2) Synthesis_Scaffold->Diversification Purification Purification and Characterization (HPLC, NMR, MS) Diversification->Purification Library Compound Library Purification->Library Primary_Screen Primary Screening: In Vitro Kinase Assay (Protocol 3) Library->Primary_Screen Hit_Identification Hit Identification (IC₅₀ < 1 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening: Cell-Based Assay (Protocol 4) Hit_Identification->Secondary_Screen Active Compounds Optimization Lead Optimization (SAR Studies) Hit_Identification->Optimization Inactive Compounds (Re-design) Lead_Selection Lead Candidate Selection Secondary_Screen->Lead_Selection Lead_Selection->Primary_Screen Sub-optimal Compounds Lead_Selection->Optimization Potent & Efficacious Compounds End Preclinical Development Lead_Selection->End Optimization->Diversification

Caption: A typical workflow for the design, synthesis, and evaluation of this compound derivatives.

Application Notes and Protocols for the Derivatization of 1H-Benzo[d]azepin-2(3H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 1H-Benzo[d]azepin-2(3H)-one scaffold, a privileged structure in medicinal chemistry. The following protocols and data are designed to facilitate the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents, with a particular focus on their role as BET bromodomain inhibitors.

Introduction

The this compound core is a key pharmacophore found in a variety of biologically active compounds. Its versatile structure allows for derivatization at multiple positions, enabling the fine-tuning of pharmacological properties. Recent studies have highlighted the potential of these derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1][2] Inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology and inflammation.[1][3]

This document outlines detailed protocols for key derivatization reactions, presents SAR data in a structured format, and provides visualizations of relevant biological pathways and experimental workflows to guide your research.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the quantitative data for a series of 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: SAR of Monovalent 1,3-Dihydro-2H-benzo[d]azepin-2-one Derivatives as BET Bromodomain Inhibitors

Compound IDR1R2BRD4 (pIC50)
1 HH5.9
2 MeH6.2
3 EtH6.1
4 HOMe6.0
5 MeOMe6.4

Data adapted from studies on analogous scaffolds and represent typical trends.

Table 2: SAR of Bivalent 1,3-Dihydro-2H-benzo[d]azepin-2-one Derivatives on LPS-Stimulated MCP-1 Inhibition

Compound IDLinker (n)Attachment PointhWB MCP-1 (pIC50)
9 2C77.9
10 3C78.1
11 4C78.3
12 5C78.0
13 6C77.8
14 4C87.5
15 5C87.6
16 PiperazineC78.2

hWB: human Whole Blood. Data extracted from literature on bivalent BET inhibitors.[2]

Experimental Protocols

Detailed methodologies for key derivatization reactions are provided below.

Protocol 1: N-Alkylation of 1,3-Dihydro-2H-benzo[d]azepin-2-one

This protocol describes the general procedure for the alkylation of the nitrogen atom at position 1 of the benzodiazepinone ring.

Materials:

  • 1,3-Dihydro-2H-benzo[d]azepin-2-one derivative

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Potassium iodide (KI, catalytic amount, optional)

Procedure:

  • To a solution of the 1,3-dihydro-2H-benzo[d]azepin-2-one (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

  • If using K₂CO₃, a catalytic amount of KI can be added to facilitate the reaction.

  • Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-110 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • If using NaH, carefully quench the reaction with water.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C7-Arylation

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling for the introduction of an aryl or heteroaryl group at the C7 position of a 7-halo-1,3-dihydro-2H-benzo[d]azepin-2-one.

Materials:

  • 7-Bromo- or 7-iodo-1,3-dihydro-2H-benzo[d]azepin-2-one derivative

  • Arylboronic acid or arylboronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine the 7-halo-1,3-dihydro-2H-benzo[d]azepin-2-one (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.1 eq) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C7-arylated derivative.

Mandatory Visualizations

Signaling Pathway

BET_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB NF-κB_active Active NF-κB (p50/RelA) IκB->NF-κB_active Releases Chromatin Chromatin NF-κB_active->Chromatin Translocates to nucleus and binds to DNA Ac Ac Chromatin->Ac Histone Acetylation BRD4 BRD4 Ac->BRD4 Recruits P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II Activates Gene_Transcription Inflammatory Gene Transcription RNA_Pol_II->Gene_Transcription Initiates Benzodiazepinone_Inhibitor 1H-Benzo[d]azepin- 2(3H)-one Derivative Benzodiazepinone_Inhibitor->BRD4 Inhibits binding to Acetyl-Lysine

Caption: BET Bromodomain Inhibition Signaling Pathway.

Experimental Workflow

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis & Screening Start This compound Core Halogenation Halogenation (e.g., C7) Start->Halogenation N_Alkylation N-Alkylation (N1) Start->N_Alkylation Suzuki_Coupling Suzuki Coupling (C7) Halogenation->Suzuki_Coupling Library Derivative Library N_Alkylation->Library Suzuki_Coupling->Library Purification Purification (Chromatography) Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Assays (e.g., BET Inhibition) Characterization->Bioassay SAR_Analysis SAR Analysis Bioassay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Logical Relationship

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties Core_Scaffold This compound Scaffold N1_Sub N1-Substitution (Alkylation) Core_Scaffold->N1_Sub C7_Sub C7-Substitution (Arylation) Core_Scaffold->C7_Sub Other_Subs Other Substitutions (e.g., C8) Core_Scaffold->Other_Subs Potency Potency (IC50/pIC50) N1_Sub->Potency Selectivity Selectivity N1_Sub->Selectivity PK_Props Pharmacokinetics N1_Sub->PK_Props C7_Sub->Potency C7_Sub->Selectivity C7_Sub->PK_Props Other_Subs->Potency Other_Subs->Selectivity Other_Subs->PK_Props Lead_Compound Lead Compound Optimization Potency->Lead_Compound Selectivity->Lead_Compound PK_Props->Lead_Compound

Caption: Logical Relationship in SAR Studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Benzo[d]azepin-2(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Beckmann rearrangement of α-tetralone oxime and the intramolecular Schmidt reaction of a suitable precursor. Both methods are effective for the necessary ring expansion to form the seven-membered lactam ring structure.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the specific reaction conditions, catalyst, and substrate purity. While both the Beckmann rearrangement and the intramolecular Schmidt reaction can provide good yields, the Beckmann rearrangement is often favored due to the commercial availability of the starting material, α-tetralone. However, the Schmidt reaction can offer advantages in terms of regioselectivity under certain conditions.

Q3: What are the key safety precautions to consider during these syntheses?

A3: Both synthetic routes involve hazardous materials that require careful handling.

  • Beckmann Rearrangement: Strong acids such as concentrated sulfuric acid and polyphosphoric acid (PPA) are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are toxic and moisture-sensitive.

  • Intramolecular Schmidt Reaction: Hydrazoic acid (HN₃) and its precursors (e.g., sodium azide) are highly toxic and explosive. All operations involving azides should be conducted with extreme caution, behind a blast shield, and in a well-ventilated fume hood.

Troubleshooting Guides

Beckmann Rearrangement of α-Tetralone Oxime

Q1: My Beckmann rearrangement of α-tetralone oxime is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the Beckmann rearrangement can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Oxime Formation: Ensure the initial conversion of α-tetralone to its oxime is complete. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or using a slight excess of hydroxylamine.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] Polyphosphoric acid (PPA) and concentrated sulfuric acid are commonly used.[1] If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. For sensitive substrates, milder reagents like p-toluenesulfonyl chloride (TsCl) followed by heating can be an alternative.[2]

  • Beckmann Fragmentation: A significant side reaction is the Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[2][3] This is more likely if the migrating group can form a stable carbocation. To minimize fragmentation, use milder reaction conditions and avoid excessively high temperatures.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[2] However, excessively high temperatures can lead to decomposition and side product formation. It is crucial to optimize the temperature and reaction time for your specific setup. Start with the conditions reported in the literature and adjust as needed based on TLC monitoring.

  • Product Degradation: The lactam product may be susceptible to hydrolysis under strongly acidic conditions, especially at high temperatures. Neutralize the reaction mixture promptly upon completion to prevent product degradation.

Q2: I am observing the formation of an unexpected regioisomer, 1,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one. How can I improve the regioselectivity?

A2: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime migrating.[3] The formation of the undesired regioisomer indicates that a mixture of (E)- and (Z)-oximes was present.

  • Isomer Separation: If possible, separate the (E)- and (Z)-oximes by chromatography or recrystallization before the rearrangement step.

  • Control of Oxime Formation: The ratio of oxime isomers can sometimes be influenced by the conditions of the oximation reaction (e.g., pH, solvent). Experiment with different conditions to favor the formation of the desired isomer.

Intramolecular Schmidt Reaction

Q1: My intramolecular Schmidt reaction is giving a low yield. What are the common pitfalls?

A1: The intramolecular Schmidt reaction can be a powerful tool, but its success depends on several factors.

  • Precursor Synthesis: The synthesis of the azido-ketone precursor is a critical step. Ensure the precursor is pure and fully characterized before proceeding with the cyclization.

  • Acid Catalyst: The choice of acid catalyst is crucial. Trifluoroacetic acid (TFA) or Lewis acids like titanium tetrachloride (TiCl₄) are often used. The concentration of the acid can also impact the yield.

  • Reaction Conditions: The reaction is typically run at low to ambient temperatures. High temperatures can lead to decomposition of the azide and the formation of side products.

  • Ring Strain: The formation of the seven-membered ring can be entropically disfavored. Running the reaction at high dilution can sometimes improve the yield of the intramolecular product over intermolecular side reactions.

Q2: I am observing the formation of aza-Wittig or other nitrogen-related side products. How can I avoid them?

A2: The azide functionality is highly reactive and can participate in various side reactions.

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry. Trace impurities can sometimes catalyze unwanted side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions involving atmospheric oxygen or moisture.

Data Presentation

Table 1: Comparison of Catalysts for the Beckmann Rearrangement of α-Tetralone Oxime

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)Neat120-1400.5 - 270-85General Literature
Conc. H₂SO₄Neat100-1201 - 365-80General Literature
p-Toluenesulfonyl Chloride (TsCl), then heatPyridine11518~75Adapted from similar syntheses
Eaton's Reagent (P₂O₅ in MeSO₃H)Neat80-1001 - 275-90General Literature

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

This protocol is based on established procedures for the Beckmann rearrangement of cyclic ketoximes using polyphosphoric acid.

Step 1: Synthesis of α-Tetralone Oxime

  • In a round-bottom flask, dissolve α-tetralone (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford α-tetralone oxime. The product can be purified by recrystallization from ethanol/water.

Step 2: Beckmann Rearrangement to this compound

  • In a flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10 times the weight of the oxime).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add the α-tetralone oxime (1.0 eq) in small portions, maintaining the temperature between 120-140 °C.

  • After the addition is complete, continue stirring at this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.

Protocol 2: Synthesis of this compound via Intramolecular Schmidt Reaction

This protocol is a general procedure based on the intramolecular Schmidt reaction of azido-ketones.

Step 1: Synthesis of 2-(2-Azidoethyl)benzaldehyde (Precursor)

The synthesis of this precursor can be achieved through a multi-step sequence, for example, starting from 2-bromobenzaldehyde.

Step 2: Intramolecular Schmidt Reaction

  • Dissolve the 2-(2-azidoethyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or toluene in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq), or a protic acid like trifluoroacetic acid (TFA) (as solvent), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Beckmann_Rearrangement cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement alpha_Tetralone α-Tetralone alpha_Tetralone_Oxime α-Tetralone Oxime alpha_Tetralone->alpha_Tetralone_Oxime Hydroxylamine NH₂OH·HCl, NaOAc Protonation Protonation of Oxime alpha_Tetralone_Oxime->Protonation H⁺ (PPA) Rearrangement 1,2-Alkyl Shift & H₂O loss Protonation->Rearrangement Nitrile_Cation Nitrile Cation Intermediate Rearrangement->Nitrile_Cation Hydration Hydration Nitrile_Cation->Hydration H₂O Tautomerization Tautomerization Hydration->Tautomerization Product 1H-Benzo[d]azepin- 2(3H)-one Tautomerization->Product

Caption: Beckmann Rearrangement Workflow for this compound Synthesis.

Intramolecular_Schmidt_Reaction cluster_0 Precursor cluster_1 Intramolecular Cyclization Precursor 2-(2-Azidoethyl)benzaldehyde Activation Lewis Acid Activation of Carbonyl Precursor->Activation Lewis Acid (e.g., TiCl₄) Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Rearrangement Loss of N₂ and 1,2-Hydride Shift Cyclization->Rearrangement Product 1H-Benzo[d]azepin- 2(3H)-one Rearrangement->Product

Caption: Intramolecular Schmidt Reaction Workflow for this compound Synthesis.

Troubleshooting_Logic Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Catalyst Optimize Catalyst (Type & Amount) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature & Time Optimize_Catalyst->Optimize_Temp Side_Reaction Side Reaction Observed? Optimize_Temp->Side_Reaction Fragmentation Beckmann Fragmentation? Side_Reaction->Fragmentation Yes Isomerization Incorrect Regioisomer? Side_Reaction->Isomerization Yes Success Improved Yield Side_Reaction->Success No Milder_Conditions Use Milder Conditions Fragmentation->Milder_Conditions Yes Separate_Isomers Separate Oxime Isomers Isomerization->Separate_Isomers Yes Milder_Conditions->Success Separate_Isomers->Success

Caption: Troubleshooting Logic for Low Yield in Benzodiazepinone Synthesis.

References

Technical Support Center: Synthesis of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1H-Benzo[d]azepin-2(3H)-one. This guide focuses on identifying and mitigating the formation of common byproducts to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Beckmann rearrangement or the Schmidt reaction.

Question: My Beckmann rearrangement of α-tetralone oxime is resulting in a low yield of the desired this compound and a significant amount of a nitrile byproduct. How can I minimize this?

Answer:

The formation of a nitrile byproduct during the Beckmann rearrangement is likely due to Beckmann fragmentation, a common side reaction.[1] This is particularly favored if the reaction conditions are too harsh or if the substrate has structural features that stabilize a carbocation intermediate.[1]

Here are several strategies to suppress Beckmann fragmentation and favor the desired lactam formation:

  • Milder Reaction Conditions: Traditional Beckmann rearrangements often use strong acids like concentrated sulfuric acid, which can promote fragmentation.[2] Consider using milder catalysts.

  • Alternative Reagents: Reagents such as p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride (PCl5) can be used to activate the oxime hydroxyl group under less acidic conditions, which can help avoid the formation of unwanted byproducts.[3]

  • Temperature Control: High temperatures can favor fragmentation. Running the reaction at a lower temperature for a longer duration may increase the yield of the desired lactam.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For rearrangements involving sulfonate esters of oximes, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are commonly used and may help minimize side reactions.[3]

Question: I am observing the formation of an isomeric lactam in my synthesis. What is causing this and how can I ensure the correct regioisomer is formed?

Answer:

The formation of isomeric lactams in a Beckmann rearrangement is typically due to the isomerization of the oxime starting material under the reaction conditions.[1][4] The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[1] If both E and Z isomers of the oxime are present in equilibrium, a mixture of lactams will be formed.

To address this issue:

  • Isomerically Pure Oxime: If possible, start with an isomerically pure oxime. This can sometimes be achieved through careful crystallization or chromatography of the oxime.

  • Reaction Conditions: Acidic conditions can promote oxime isomerization.[4] Using reagents that allow for milder conditions, such as tosyl chloride, may reduce the extent of isomerization.[3]

  • Reagent Choice: Certain reagents, like phosphorus pentachloride, have been reported to minimize oxime isomerization during the rearrangement.[3]

Question: During the workup of my Schmidt reaction, I am having difficulty separating the desired product from other nitrogen-containing impurities. What are the likely byproducts and how can I improve purification?

Answer:

In the Schmidt reaction of a ketone with hydrazoic acid, aside from the desired lactam, several byproducts can form. With an excess of hydrazoic acid, there is a possibility of forming tetrazole derivatives.[5][6] Additionally, if the reaction is not driven to completion, unreacted starting materials or intermediates may contaminate the product.

To improve purification:

  • Control Stoichiometry: Use a carefully measured amount of hydrazoic acid (or its precursor, sodium azide) to minimize the formation of tetrazoles.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting ketone.

  • Extraction pH: The basicity of the desired lactam and potential amine byproducts will differ. Careful adjustment of the pH during aqueous workup can help selectively extract the desired product into the organic phase.

  • Chromatography: Column chromatography is often effective for separating structurally similar amide and amine compounds. A range of solvent systems should be screened to find the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and well-established methods for the synthesis of this compound and other lactams are the Beckmann rearrangement of the corresponding cyclic oxime (α-tetralone oxime) and the Schmidt reaction of the cyclic ketone (α-tetralone) with hydrazoic acid.[7]

Q2: What is the primary byproduct of concern in the Beckmann rearrangement for this synthesis?

A2: The primary byproduct of concern is the nitrile formed from Beckmann fragmentation.[1] This occurs when the bond cleavage leads to a stable carbocation, resulting in ring opening rather than ring expansion.

Q3: Can the Schmidt reaction produce byproducts other than the desired lactam?

A3: Yes, the Schmidt reaction can yield tetrazoles as byproducts, especially when an excess of hydrazoic acid is used.[5][6] In some cases, particularly with intramolecular reactions of azido ketones, Mannich-type products can also be formed as side products.[7]

Q4: How can I confirm the structure of my product and identify any byproducts?

A4: A combination of spectroscopic techniques is essential for structural confirmation. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy can confirm the presence of the characteristic amide carbonyl group. Mass spectrometry (MS) will determine the molecular weight of the product and any impurities. For unambiguous structure determination, X-ray crystallography can be employed if a suitable crystal can be obtained.

Data Presentation

While specific quantitative data for byproduct yields in the synthesis of this compound is not extensively reported in the literature, the following table summarizes the common byproducts and conditions that influence their formation based on general principles of the Beckmann and Schmidt reactions.

ReactionDesired ProductCommon Byproduct(s)Factors Promoting Byproduct FormationMitigation Strategies
Beckmann Rearrangement This compoundNitrile (from fragmentation), Isomeric LactamHarsh acidic conditions, high temperatures, substrates that form stable carbocations, oxime isomerization.[1][2]Use milder acid catalysts, lower reaction temperatures, employ reagents like TsCl or PCl5, start with isomerically pure oxime.[3]
Schmidt Reaction This compoundTetrazole, Mannich-type productsExcess hydrazoic acid, specific substrate structures for intramolecular reactions.[5][6][7]Careful control of reagent stoichiometry, optimization of reaction conditions (solvent, temperature, catalyst).

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis via Beckmann Rearrangement of α-Tetralone Oxime

  • Oxime Formation: To a solution of α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into cold water. Filter the precipitated α-tetralone oxime, wash with water, and dry.

  • Beckmann Rearrangement: In a flask equipped with a stirrer and under a nitrogen atmosphere, add polyphosphoric acid (PPA) or a similar acidic catalyst. Heat the PPA to approximately 80-100°C. Slowly add the α-tetralone oxime (1.0 eq) in portions to the hot PPA. Stir the mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution or another suitable base until the pH is neutral to slightly basic. Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure this compound.

Protocol 2: Synthesis via Schmidt Reaction of α-Tetralone

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve α-tetralone (1.0 eq) in a suitable solvent like chloroform or benzene. Add a strong acid catalyst, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Addition of Hydrazoic Acid Precursor: In a separate flask, prepare a solution of sodium azide (1.5 eq) in water or a suitable solvent. Slowly add the sodium azide solution to the cooled solution of the ketone and acid. Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0-10°C) for several hours, monitoring by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic_Pathway α-Tetralone α-Tetralone α-Tetralone Oxime α-Tetralone Oxime α-Tetralone->α-Tetralone Oxime NH2OH·HCl This compound This compound α-Tetralone->this compound Schmidt Reaction (HN3) Tetrazole Byproduct Tetrazole Byproduct α-Tetralone->Tetrazole Byproduct Schmidt Reaction (excess HN3) α-Tetralone Oxime->this compound Beckmann Rearrangement Nitrile Byproduct Nitrile Byproduct α-Tetralone Oxime->Nitrile Byproduct Beckmann Fragmentation

Caption: Synthetic routes to this compound and major byproducts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Beckmann Rearrangement cluster_workup Workup & Purification Start Start Combine α-Tetralone,\nNH2OH·HCl, NaOAc\nin Ethanol Combine α-Tetralone, NH2OH·HCl, NaOAc in Ethanol Start->Combine α-Tetralone,\nNH2OH·HCl, NaOAc\nin Ethanol Reflux Reflux Combine α-Tetralone,\nNH2OH·HCl, NaOAc\nin Ethanol->Reflux Precipitate and Filter\nα-Tetralone Oxime Precipitate and Filter α-Tetralone Oxime Reflux->Precipitate and Filter\nα-Tetralone Oxime Add Oxime to\nHot PPA Add Oxime to Hot PPA Precipitate and Filter\nα-Tetralone Oxime->Add Oxime to\nHot PPA Stir at 80-100°C Stir at 80-100°C Add Oxime to\nHot PPA->Stir at 80-100°C Quench with Ice\nand Neutralize Quench with Ice and Neutralize Stir at 80-100°C->Quench with Ice\nand Neutralize Filter Crude Product Filter Crude Product Quench with Ice\nand Neutralize->Filter Crude Product Recrystallize Recrystallize Filter Crude Product->Recrystallize Final Product Final Product Recrystallize->Final Product

Caption: Experimental workflow for Beckmann rearrangement synthesis.

Troubleshooting_Guide Low Yield of Lactam Low Yield of Lactam High Nitrile Byproduct High Nitrile Byproduct Low Yield of Lactam->High Nitrile Byproduct Isomeric Lactam Present Isomeric Lactam Present Low Yield of Lactam->Isomeric Lactam Present Decomposition Decomposition Low Yield of Lactam->Decomposition Use Milder Acid\nor TsCl/PCl5 Use Milder Acid or TsCl/PCl5 High Nitrile Byproduct->Use Milder Acid\nor TsCl/PCl5 Lower Reaction\nTemperature Lower Reaction Temperature High Nitrile Byproduct->Lower Reaction\nTemperature Use Isomerically\nPure Oxime Use Isomerically Pure Oxime Isomeric Lactam Present->Use Isomerically\nPure Oxime Milder Reaction\nConditions Milder Reaction Conditions Isomeric Lactam Present->Milder Reaction\nConditions Lower Temperature\nand/or Milder Acid Lower Temperature and/or Milder Acid Decomposition->Lower Temperature\nand/or Milder Acid

Caption: Troubleshooting logic for low yield in Beckmann rearrangement.

References

Technical Support Center: Troubleshooting Low Yield in 1H-Benzo[d]azepin-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Benzo[d]azepin-2(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound.

Q1: My intramolecular cyclization reaction to form the benzazepinone ring is giving a low yield. What are the potential causes and solutions?

A1: Low yields in intramolecular cyclization are common and can often be attributed to several factors:

  • Poor Activation of the Carboxylic Acid/Amide: The cyclization often requires the activation of a carboxylic acid or amide functional group. If this activation is inefficient, the reaction will not proceed to completion.

    • Solution: Ensure your activating agents (e.g., thionyl chloride, oxalyl chloride for acid chlorides; DCC, EDC for amide couplings) are fresh and used under anhydrous conditions. For amide cyclizations, consider using stronger coupling agents or adding a coupling additive like HOBt.

  • Steric Hindrance: Bulky substituents on the aromatic ring or the side chain can sterically hinder the cyclization process.

    • Solution: If possible, consider a synthetic route that introduces bulky groups after the formation of the azepinone ring. Alternatively, increasing the reaction temperature or using a more effective catalyst might overcome the steric barrier.

  • Unfavorable Ring Strain: The formation of a seven-membered ring can be entropically and enthalpically disfavored.

    • Solution: Employing high dilution conditions can favor intramolecular cyclization over intermolecular polymerization. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO can sometimes facilitate these reactions.

  • Side Reactions: The starting material might be undergoing alternative reactions, such as intermolecular polymerization or decomposition under the reaction conditions.

    • Solution: Monitor the reaction closely using TLC or LC-MS to identify the formation of byproducts. Adjusting the reaction temperature, concentration, or the order of addition of reagents can minimize side reactions.

Q2: I am attempting a Friedel-Crafts type cyclization to form the benzazepinone, but the yield is poor. How can I optimize this reaction?

A2: Friedel-Crafts reactions for seven-membered ring formation can be challenging. Here are some troubleshooting tips:

  • Deactivation of the Aromatic Ring: The acyl group being added can deactivate the aromatic ring, preventing further reaction.

    • Solution: This is less of an issue in intramolecular reactions. However, ensure the aromatic ring of your starting material is sufficiently electron-rich. Avoid strongly deactivating substituents on the ring.

  • Lewis Acid Stoichiometry and Choice: The amount and type of Lewis acid are critical.

    • Solution: A stoichiometric amount of a strong Lewis acid like AlCl₃ is often required. However, screening other Lewis acids such as FeCl₃, TiCl₄, or SnCl₄ might provide better results with fewer side reactions. Ensure the Lewis acid is anhydrous.

  • Reaction Temperature: The reaction might require specific temperature control.

    • Solution: While some Friedel-Crafts reactions require heating, starting at a low temperature and slowly warming up can prevent decomposition and the formation of side products.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions. However, for safety and environmental reasons, consider alternatives like dichloromethane or 1,2-dichloroethane. The solvent must be inert to the strong Lewis acids used.

Q3: My Beckmann rearrangement of a tetralone oxime to form the benzazepinone is resulting in a mixture of regioisomers and low yield of the desired product. What can I do?

A3: The Beckmann rearrangement is a powerful tool for synthesizing lactams, but regioselectivity and reaction conditions are key challenges.

  • Mixture of Oxime Isomers: The stereochemistry of the oxime (E/Z) determines which group migrates. If you have a mixture of oxime isomers, you will get a mixture of regioisomeric lactams.

    • Solution: The separation of oxime isomers can be difficult. It is often more practical to carefully control the oximation conditions to favor the formation of one isomer. Alternatively, specific rearrangement conditions can sometimes favor the migration of one group over another regardless of the initial oxime geometry.

  • Harsh Reaction Conditions: Traditional Beckmann rearrangements use strong acids (e.g., H₂SO₄, PPA), which can lead to side reactions and decomposition of sensitive substrates.[1]

    • Solution: Milder reagents can be used to promote the rearrangement.[1] These include tosyl chloride, phosphorus pentachloride, or cyanuric chloride in DMF.[1] These conditions often lead to cleaner reactions and higher yields.

  • Side Reactions (Fragmentation): Under certain conditions, fragmentation of the oxime can compete with the rearrangement, leading to nitriles and other byproducts.

    • Solution: Careful selection of the promoting reagent and solvent can suppress fragmentation. For example, using a non-nucleophilic solvent can disfavor fragmentation pathways that involve solvent participation.

Q4: I am using a palladium-catalyzed carbonylation approach, but the reaction is sluggish and gives a low yield. What are the critical parameters to check?

A4: Palladium-catalyzed carbonylations are versatile but sensitive to several parameters.

  • Catalyst Activity: The palladium catalyst might be inactive or poisoned.

    • Solution: Ensure you are using a high-quality palladium source and the appropriate phosphine ligand. The catalyst might require an activator or pre-catalyst. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.

  • Carbon Monoxide Pressure: Insufficient CO pressure can lead to a slow reaction.

    • Solution: While some reactions can be performed under atmospheric pressure of CO, others require higher pressures. Ensure your experimental setup can safely handle the required pressure. Using a CO balloon is often sufficient for small-scale reactions.

  • Base and Solvent: The choice of base and solvent is crucial for the catalytic cycle.

    • Solution: Tertiary amines like triethylamine or diisopropylethylamine are common bases. The solvent should be able to dissolve the reactants and the catalyst complex. Aprotic polar solvents like DMF, DMAc, or acetonitrile are often good choices.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst.

    • Solution: Purify your starting materials before use. Halide impurities, for example, can interfere with the catalytic cycle.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic routes to benzazepinone systems, highlighting the impact of various parameters on the reaction yield.

Table 1: Beckmann Rearrangement of Tetralone Oximes

EntryReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1H₂SO₄-120165General Literature
2Polyphosphoric Acid (PPA)-100270General Literature
3TsCl, PyridineDioxane70585General Literature
4Cyanuric ChlorideDMFRT2490+[1]

Table 2: Intramolecular Friedel-Crafts Cyclization

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃CS₂45375General Literature
2AlCl₃Nitrobenzene25678General Literature
3FeCl₃CH₂Cl₂RT1260General Literature
4TiCl₄1,2-Dichloroethane80482General Literature

Experimental Protocols

Protocol 1: Mild Beckmann Rearrangement using Cyanuric Chloride [1]

This protocol describes a mild and high-yielding procedure for the Beckmann rearrangement of a substituted tetralone oxime to the corresponding this compound.

  • Preparation of the Vilsmeier-type reagent: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloro[1][2][3]triazine (cyanuric chloride, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of cyanuric chloride) at room temperature. Stir the mixture until a white solid (the Vilsmeier-type complex) is formed and all the cyanuric chloride has been consumed (monitor by TLC).

  • Rearrangement: To the freshly prepared reagent, add a solution of the tetralone oxime (1.0 eq.) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Substituted Tetralone Substituted Tetralone Tetralone Oxime Tetralone Oxime Substituted Tetralone->Tetralone Oxime H2NOH This compound This compound Tetralone Oxime->this compound Beckmann Rearrangement

Caption: Synthetic pathway via Beckmann rearrangement.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Identify Byproducts (TLC, LC-MS, NMR) Start->Analyze_Side_Products Purification_Issues Assess Purification Method for Product Loss Start->Purification_Issues Optimize_Reagents Screen Alternative Reagents (Catalysts, Solvents, Bases) Check_Purity->Optimize_Reagents Optimize_Conditions Systematically Vary Conditions (DOE) Check_Conditions->Optimize_Conditions Analyze_Side_Products->Optimize_Reagents Analyze_Side_Products->Optimize_Conditions Success Improved Yield Optimize_Reagents->Success Optimize_Conditions->Success Purification_Issues->Success

Caption: General troubleshooting workflow for low yield.

References

Optimizing reaction conditions for 1H-Benzo[d]azepin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), optimized reaction protocols, and comparative data for the synthesis of 1H-Benzo[d]azepin-2(3H)-one. The primary synthetic routes discussed are the Beckmann rearrangement and the Schmidt reaction, both commonly starting from α-tetralone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to the chosen synthetic route.

  • For the Beckmann Rearrangement:

    • Incomplete Oxime Formation: Ensure the precursor, α-tetralone oxime, is formed completely and is of high purity before initiating the rearrangement.

    • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) is commonly used, but other Brønsted or Lewis acids like H2SO4, PCl5, or TsCl can also be effective.[1] High reaction temperatures (>130°C) are often required when using strong acids.[1]

    • Oxime Isomerization: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. If the oxime isomerizes under the reaction conditions, a mixture of regioisomeric lactams will be formed, reducing the yield of the desired product.[1] Pre-forming oxime sulfonates (e.g., tosylates) can allow for milder rearrangement conditions, potentially minimizing this issue.[1]

    • Reaction Temperature and Time: These parameters must be carefully optimized. Insufficient heat or time may lead to incomplete reaction, while excessive heat can cause decomposition and side product formation.

  • For the Schmidt Reaction:

    • Acid Strength: The reaction is typically performed under acidic conditions. Concentrated sulfuric acid is common. Using an insufficient amount or concentration of acid can stall the reaction.[2]

    • Hydrazoic Acid (HN3) Stoichiometry: Precise control over the amount of hydrazoic acid (often generated in situ from sodium azide) is crucial. An excess may lead to side reactions, while a deficit will result in incomplete conversion of the starting material.

    • Reaction Temperature: The reaction is often exothermic. Maintaining the optimal temperature (typically low to ambient) is vital to prevent uncontrolled reaction rates and the formation of impurities.

Q2: I'm observing significant impurities alongside my desired product. What are the likely side reactions?

A2: Impurity profiles are specific to the synthetic method used.

  • Beckmann Rearrangement: The primary impurity is often the undesired regioisomer, 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one, arising from the migration of the alternative alkyl group.[3] This occurs if the (E)- and (Z)-isomers of the α-tetralone oxime are both present or interconvert during the reaction. Careful control of the oximation conditions and the rearrangement step is necessary to favor the desired product.[1]

  • Schmidt Reaction: With certain substrates, particularly those with benzylic azides, a competing Mannich-type reaction can occur.[4][5] The primary challenge in the Schmidt reaction of α-tetralone is often the non-regioselective nature of the reaction, which can produce a mixture of the two possible lactam isomers, similar to the Beckmann rearrangement.[3]

Q3: What is the best method for isolating and purifying the final this compound product?

A3: Standard purification techniques are generally effective. After quenching the reaction and performing an aqueous workup, the crude product can be purified. Column chromatography on silica gel is a common and effective method. The choice of eluent (e.g., a gradient of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis.[6] Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.[7]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst and solvent is paramount for maximizing yield and minimizing impurities. The tables below summarize conditions for the two primary synthetic routes.

Table 1: Comparison of Catalysts for Beckmann Rearrangement of α-Tetralone Oxime

Catalyst/Reagent Solvent Temperature (°C) Typical Yield (%) Notes
Polyphosphoric Acid (PPA) None 120-140 60-80 Most common method; requires high temperature.[1]
p-Toluenesulfonyl chloride (TsCl) Pyridine 0 to RT 70-85 Milder conditions; forms a tosylate intermediate.[1]
Thionyl Chloride (SOCl₂) Dioxane Room Temp ~45 Can be effective but may result in lower yields.

| Nafion (Solid Acid Resin) | Acetonitrile | 70 | ~16 | Green chemistry approach, but may have lower conversion.[7] |

Table 2: Comparison of Conditions for Schmidt Reaction of α-Tetralone

Acid Catalyst Reagent Solvent Temperature (°C) Typical Yield (%) Notes
H₂SO₄ (conc.) Sodium Azide (NaN₃) Chloroform 0-25 50-70 Standard procedure; generates HN₃ in situ.[2]
Triflic Acid (TfOH) Sodium Azide (NaN₃) Dichloromethane 0 to RT Variable A strong acid that can promote the reaction efficiently.[5]
TiCl₄ Alkyl Azide Dichloromethane -78 to RT Variable Lewis acid catalysis, useful for intramolecular variants.[4][8]

| BF₃·OEt₂ | Alkyl Azide | Dichloromethane | 0 to RT | Variable | Lewis acid catalysis, can be effective for specific substrates.[5] |

Experimental Protocols

Protocol 1: Synthesis via Beckmann Rearrangement

This protocol is a generalized procedure based on common laboratory practices.

Step 1: Synthesis of α-Tetralone Oxime

  • Dissolve α-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.6 eq) in water.

  • Reflux the mixture at 70°C for 2 hours, monitoring by TLC.[7]

  • Cool the reaction mixture and pour it into a beaker containing dilute hydrochloric acid and water.

  • Collect the precipitated white solid (α-tetralone oxime) by filtration, wash with cold water, and dry.[7]

Step 2: Beckmann Rearrangement

  • Carefully add the dried α-tetralone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10x weight of oxime) at 120°C with stirring.

  • Maintain the temperature at 120-130°C for 15-20 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to yield this compound.

Protocol 2: Synthesis via Schmidt Reaction

This protocol involves the in situ generation of hazardous hydrazoic acid and must be performed with extreme caution in a well-ventilated fume hood.

  • Dissolve α-tetralone (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

  • Add sodium azide (NaN₃) (1.1-1.5 eq) portion-wise over 1-2 hours, ensuring the temperature does not rise above 5°C. Vigorous gas (N₂) evolution will occur.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH solution).

  • Separate the organic layer, and extract the aqueous layer with chloroform (2x).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to yield a mixture of this compound and its regioisomer.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_impure Impure Starting Material? check_sm->sm_impure check_reagents Verify Reagent Stoichiometry & Purity reagents_issue Incorrect Reagents? check_reagents->reagents_issue check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue sm_impure->check_reagents No purify_sm Action: Re-purify Starting Material sm_impure->purify_sm Yes reagents_issue->check_conditions No use_new_reagents Action: Use Fresh, High-Purity Reagents reagents_issue->use_new_reagents Yes optimize_conditions Action: Optimize Conditions (see Table 1 or 2) conditions_issue->optimize_conditions Yes rerun Re-run Experiment conditions_issue->rerun No purify_sm->rerun use_new_reagents->rerun optimize_conditions->rerun

Caption: Troubleshooting workflow for addressing low reaction yields.

ReactionPathways cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction oxime α-Tetralone Oxime ppa PPA, Δ oxime->ppa product_b This compound ppa->product_b Rearrangement ketone_s α-Tetralone nan3 NaN₃, H⁺ ketone_s->nan3 product_s This compound nan3->product_s Rearrangement start α-Tetralone start->ketone_s reagent_oxime NH₂OH·HCl start->reagent_oxime reagent_oxime->oxime

Caption: Comparison of Beckmann and Schmidt reaction pathways.

References

Technical Support Center: Synthesis of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1H-Benzo[d]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what is the key reaction step?

A1: The most prevalent synthetic route involves the Beckmann rearrangement of the corresponding oxime precursor, α-tetralone oxime. This rearrangement converts the cyclic ketoxime into a seven-membered lactam (the benzo[d]azepin-2(one) ring system).[1][2][3] The reaction is typically catalyzed by an acid.[1][4]

Q2: What are the primary side reactions to be aware of during the Beckmann rearrangement for this synthesis?

A2: The main side reactions of concern are the Beckmann fragmentation and the formation of regioisomeric lactams.[5] Beckmann fragmentation can lead to the formation of nitriles and carbocations, which can subsequently react to form various impurities.[3][5] The formation of regioisomers can occur if the oxime geometry isomerizes under the reaction conditions.[2][5]

Q3: How can I minimize the formation of the Beckmann fragmentation byproduct?

A3: Careful selection of the reaction conditions is crucial. Using milder reagents and lower temperatures can suppress fragmentation.[1] For instance, converting the oxime to a sulfonate ester (e.g., tosylate or mesylate) allows the rearrangement to proceed under less harsh conditions, thereby minimizing fragmentation.[1] Additionally, avoiding substrates with quaternary carbon centers adjacent to the oxime can reduce fragmentation, as these can stabilize the resulting carbocation.[5]

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying side products?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[6] For detailed analysis and identification of the product and any side products, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.[6]

Q5: What are the recommended purification methods for this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol.[6] If significant impurities are present, column chromatography on silica gel is an effective purification method.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of the desired product - Inefficient oxime formation: The initial conversion of α-tetralone to its oxime may be incomplete. - Harsh rearrangement conditions: High temperatures and strong acids can lead to product degradation or favor side reactions.[1][4] - Poor quality of reagents: Degradation of the starting material or reagents (e.g., the acid catalyst) can inhibit the reaction.- Optimize oxime formation: Ensure the pH and temperature for the oximation reaction are optimal. Use a slight excess of hydroxylamine. - Use milder rearrangement conditions: Try converting the oxime to a tosylate or mesylate, which can rearrange under milder conditions.[1] Alternatively, screen different acid catalysts and lower the reaction temperature. - Verify reagent quality: Use freshly opened or purified reagents.
Presence of a significant amount of a nitrile impurity - Beckmann fragmentation: This is a common side reaction, especially with strong acids and high temperatures.[3][5] The substrate structure might also favor fragmentation.[5]- Modify reaction conditions: Employ milder acids (e.g., PPA instead of concentrated H₂SO₄) or use a two-step procedure involving the formation of an oxime sulfonate.[1] - Lower the reaction temperature: Perform the rearrangement at the lowest temperature that allows for a reasonable reaction rate.
Formation of an isomeric lactam - Oxime isomerization: The E/Z isomers of the oxime may interconvert under the reaction conditions, leading to the formation of a regioisomeric lactam.[2][5]- Use aprotic solvents: For rearrangements involving oxime sulfonates, using aprotic solvents like DCM or toluene can help minimize isomerization.[1] - Careful selection of catalyst: Some Lewis acids may be less prone to causing isomerization than strong Brønsted acids.
Complex mixture of unidentified byproducts - Multiple side reactions: A combination of fragmentation, polymerization, and other side reactions may be occurring. - Reaction run for too long: Extended reaction times can lead to product degradation.- Re-evaluate the entire protocol: Systematically investigate the effect of each reaction parameter (temperature, catalyst, solvent, time). - Monitor the reaction closely: Use TLC or HPLC to determine the optimal reaction time and quench the reaction once the starting material is consumed and the product is at its maximum concentration.

Experimental Protocols

Key Experiment: Beckmann Rearrangement of α-Tetralone Oxime

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Oxime Formation:

    • Dissolve α-tetralone in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate (or another suitable base).

    • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and pour it into cold water to precipitate the α-tetralone oxime.

    • Filter, wash with water, and dry the solid product.

  • Beckmann Rearrangement (using Polyphosphoric Acid - PPA):

    • Carefully add the dried α-tetralone oxime to pre-heated polyphosphoric acid (PPA) at approximately 120-140°C with stirring.

    • Continue heating and stirring for 15-30 minutes, monitoring the reaction by TLC.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

    • Filter the solid, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from ethanol or another suitable solvent.

    • If necessary, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start α-Tetralone oxime_formation Oxime Formation (Hydroxylamine) start->oxime_formation oxime α-Tetralone Oxime oxime_formation->oxime rearrangement Beckmann Rearrangement (e.g., PPA) oxime->rearrangement crude_product Crude Product rearrangement->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography recrystallization->chromatography If impure final_product Pure this compound recrystallization->final_product If pure chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic problem1 Low Yield cause1a Harsh Conditions problem1->cause1a cause1b Poor Reagents problem1->cause1b problem2 Nitrile Impurity cause2 Beckmann Fragmentation problem2->cause2 problem3 Isomeric Lactam cause3 Oxime Isomerization problem3->cause3 solution1a Use Milder Conditions cause1a->solution1a solution2 Lower Temperature/ Milder Acid cause1a->solution2 solution1b Verify Reagent Quality cause1b->solution1b cause2->solution2 solution3 Use Aprotic Solvent cause3->solution3

Caption: Troubleshooting logic for common issues in the synthesis.

reaction_pathways cluster_main Desired Pathway: Beckmann Rearrangement cluster_side Side Reaction: Beckmann Fragmentation start α-Tetralone Oxime rearrangement Rearrangement start->rearrangement Mild Conditions fragmentation Fragmentation start->fragmentation Harsh Conditions product This compound rearrangement->product nitrile Nitrile Byproduct fragmentation->nitrile

Caption: Main reaction pathway versus a common side reaction pathway.

References

Technical Support Center: Purification of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-Benzo[d]azepin-2(3H)-one.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Question 1: What are the common impurities I might encounter in my crude this compound sample?

Answer: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be derivatives of 2-aminophenylacetic acid or related compounds.

  • Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities or polymeric material.

  • Solvents and reagents: Residual solvents from the reaction or workup, as well as leftover reagents, are common.[1][2][3]

  • Hydrolysis products: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding amino acid.

Question 2: My recrystallization is not working well. What can I do?

Answer: Recrystallization issues can often be resolved by systematically optimizing the solvent system and procedure.[4][5]

Issue Possible Cause Troubleshooting Step
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Use a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is more soluble to reduce saturation.
No crystal formation The solution is not saturated enough, or nucleation is slow.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Poor recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Impure crystals The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

Question 3: I am having trouble with the column chromatography purification. What are some common problems and solutions?

Answer: Column chromatography is a powerful technique, but requires careful setup and execution.[6]

Issue Possible Cause Troubleshooting Step
Poor separation The solvent system (mobile phase) is not optimal.Use Thin Layer Chromatography (TLC) to determine the best solvent system that gives good separation between your product and impurities. A good starting point for benzazepinones is a mixture of hexane and ethyl acetate.
Compound stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate or add a small amount of methanol.
Streaking or tailing of bands The sample was not loaded properly, or the column was not packed well.Dissolve the crude product in a minimal amount of the mobile phase before loading. Ensure the silica gel is packed uniformly without any air bubbles.

Quantitative Data

The following table summarizes representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Typical Purity (after purification) Typical Yield Common Solvent System
Recrystallization>98%70-90%Ethanol/Water or Ethyl Acetate/Hexane
Column Chromatography>99%60-85%Silica Gel with Hexane/Ethyl Acetate gradient

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, water, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purification using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase (solvent system) using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis of Fractions: Monitor the composition of the collected fractions using TLC.

  • Isolation of Pure Product: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization If impure purity_check->column_chromatography If impure pure_product Pure this compound purity_check->pure_product If pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation compound_stuck Compound Stuck start->compound_stuck change_solvent Change/Optimize Solvent System oiling_out->change_solvent optimize_cooling Optimize Cooling Rate oiling_out->optimize_cooling no_crystals->change_solvent Concentrate Solution use_seed_crystal Use Seed Crystal / Scratch Flask no_crystals->use_seed_crystal low_yield->change_solvent Use Less Solvent low_yield->optimize_cooling poor_separation->change_solvent optimize_loading Optimize Sample Loading poor_separation->optimize_loading increase_polarity Increase Mobile Phase Polarity compound_stuck->increase_polarity

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Storage and Handling of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the degradation of 1H-Benzo[d]azepin-2(3H)-one during storage. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding the quality of research and development outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound is primarily influenced by environmental factors. The main degradation pathways are hydrolysis, oxidation, and photolysis. These processes can be accelerated by improper storage conditions such as elevated temperatures, exposure to moisture, and light.

Q2: What is the optimal storage temperature for this compound?

A2: For long-term stability, it is highly recommended to store this compound at low temperatures, ideally at -20°C or below. Studies on related benzodiazepines have shown significant degradation at room temperature and even at 4°C over extended periods.

Q3: How does humidity affect the stability of this compound?

A3: this compound contains a lactam (a cyclic amide) group, which is susceptible to hydrolysis. The presence of moisture can lead to the cleavage of the seven-membered ring, resulting in the formation of an amino acid derivative. Therefore, it is critical to store the compound in a dry, airtight container, preferably with a desiccant.

Q4: Is this compound sensitive to light?

A4: Yes, similar to many benzodiazepine derivatives, this compound can be susceptible to photodegradation. Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. It is essential to store the compound in a light-protected container, such as an amber vial.

Q5: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What should I do?

A5: A change in physical appearance is a strong indicator of potential degradation. You should immediately quarantine the batch and perform an analytical assessment to determine its purity and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a suitable method for this analysis.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the storage and stability of this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (-20°C or below), protected from light, and in a moisture-free environment.

    • Analytical Purity Check: Analyze a sample from the stored batch using a validated stability-indicating HPLC method to determine the purity of the compound. Compare the results with the certificate of analysis of a fresh or properly stored batch.

    • Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage, allowed to equilibrate to room temperature before opening to prevent condensation, and that the container is securely sealed after use.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. Based on the mass and the structure of this compound, potential degradation products (e.g., hydrolyzed ring-opened product) can be proposed.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under hydrolytic, oxidative, and photolytic conditions. This will help to generate the potential degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.

    • Optimize Storage: Based on the identified degradation pathway (e.g., if hydrolysis is confirmed), reinforce storage protocols to mitigate that specific condition (e.g., use of desiccants, storage under an inert atmosphere).

Data Presentation

The following tables summarize the expected stability of benzodiazepine derivatives under various storage conditions, which can be used as a general guideline for this compound.

Table 1: Influence of Temperature on the Stability of Benzodiazepine Derivatives (General)

Storage TemperatureExpected Stability (over 6-12 months)Recommendations
Room Temperature (~25°C)High risk of significant degradationNot recommended for storage.
Refrigerated (2-8°C)Moderate stability, some degradation likelySuitable for short-term storage only.
Frozen (-20°C)Good stability, minimal degradationRecommended for long-term storage.
Ultra-Low (-80°C)Excellent stability, negligible degradationIdeal for long-term archival storage.

Table 2: Common Degradation Pathways and Contributing Factors

Degradation PathwayContributing FactorsPrimary Degradation Product (Expected)
Hydrolysis Moisture, acidic or basic pHRing-opened amino acid derivative
Oxidation Oxygen, trace metals, peroxide impuritiesN-oxides, hydroxylated derivatives
Photolysis UV light, direct sunlightComplex mixture of photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer) is typically effective. A starting point could be 20% acetonitrile, ramping up to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, likely in the UV range of 230-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and a blank (solvent) onto the HPLC system. Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with a light source emitting in the UV and visible range) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.

Mandatory Visualizations

Troubleshooting Logic for Compound Degradation start Inconsistent Results or Appearance Change check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform HPLC Purity Analysis check_storage->purity_analysis compare_coa Compare Purity to CoA or Reference Standard purity_analysis->compare_coa stable Compound is Stable. Review Experimental Procedure. compare_coa->stable Purity is within specification degraded Compound has Degraded. compare_coa->degraded Purity is out of specification lcms_analysis Identify Degradants using LC-MS degraded->lcms_analysis forced_degradation Perform Forced Degradation Studies to Confirm Pathway lcms_analysis->forced_degradation optimize_storage Optimize Storage Conditions Based on Degradation Pathway forced_degradation->optimize_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Expected Hydrolytic Degradation Pathway parent This compound C10H9NO product Ring-Opened Amino Acid C10H11NO2 parent->product Hydrolysis of Lactam Bond hydrolysis H2O (Acid or Base)

Caption: Expected hydrolytic degradation of this compound.

Forced Degradation Experimental Workflow start This compound (Pure Compound) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidation Oxidative (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze Stressed Samples (HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Identify and Characterize Degradation Products analysis->characterization

Caption: Workflow for forced degradation studies.

Challenges in the scale-up of 1H-Benzo[d]azepin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-Benzo[d]azepin-2(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Q1: My intramolecular cyclization to form the this compound ring is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the cyclization step are a frequent challenge. Here are the primary factors to investigate:

  • Incomplete Reaction: The formation of the seven-membered ring can be slow. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: Several side reactions can compete with the desired cyclization. The formation of dimers or polymers can occur, especially at high concentrations. Hydrolysis of starting materials or intermediates can also be an issue if water is present. Ensure all reagents and solvents are anhydrous.

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For intramolecular hydroamination routes, palladium or gold catalysts are often used. Friedel-Crafts type cyclizations may require strong Lewis acids like AlCl₃ and high temperatures. It is crucial to optimize these conditions for your specific substrate.[1][2]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your precursors through appropriate purification techniques before starting the synthesis.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Cyclization check_completion Check Reaction Completion (TLC/HPLC) start->check_completion repurify Repurify Starting Materials start->repurify incomplete Incomplete Reaction check_completion->incomplete Yes side_products Analyze for Side Products (NMR/MS) check_completion->side_products No extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp end Improved Yield extend_time->end increase_temp->end hydrolysis Hydrolysis Products Present? side_products->hydrolysis dimerization Dimer/Polymer Formation? side_products->dimerization optimize Optimize Reaction Conditions side_products->optimize No obvious side products anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes lower_conc Lower Reactant Concentration dimerization->lower_conc Yes anhydrous->end lower_conc->end catalyst Screen Catalysts optimize->catalyst solvent Screen Solvents optimize->solvent temperature Optimize Temperature optimize->temperature catalyst->end solvent->end temperature->end repurify->end

Caption: Troubleshooting workflow for low cyclization yield.

Q2: I am observing the formation of a significant amount of an unexpected isomer. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a known issue in some synthetic routes to benzazepinones. For instance, in a Schmidt reaction on a substituted tetralone, two different azepinone isomers can be formed. To improve regioselectivity:

  • Choice of Synthetic Route: Some synthetic routes offer better regiocontrol than others. For example, intramolecular hydroamination or amidation reactions starting with appropriately substituted precursors can provide better control over the final product's regiochemistry compared to rearrangement reactions.

  • Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regioselectivity of the cyclization. Screening different catalyst/ligand combinations is recommended.

  • Protecting Groups: Strategic use of protecting groups on one of the reactive sites can prevent the formation of the undesired isomer.

Purification & Crystallization Challenges

Q3: I am having difficulty purifying the crude this compound. What are the recommended purification methods for scale-up?

A3: Purification can be challenging, especially at a larger scale. Here are some common approaches:

  • Crystallization: This is often the most effective and scalable method for purifying solid products.

    • Solvent Selection: A systematic solvent screen is crucial. The ideal solvent system will dissolve the compound when hot but result in low solubility at room temperature or below, while impurities remain in solution.

    • Troubleshooting Crystallization: If the product "oils out" or crystallizes too quickly, trapping impurities, try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure product can also promote controlled crystallization.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical and more expensive at the kilogram scale. However, it may be necessary if crystallization fails to provide the desired purity. For larger scales, consider using automated flash chromatography systems with pre-packed columns.

  • Salt Formation: If the product has a suitable functional group (e.g., a basic nitrogen), forming a salt with an appropriate acid can facilitate purification through crystallization. The pure free base can then be regenerated.

Q4: My product is not crystallizing from the solution. What steps can I take to induce crystallization?

A4: Failure to crystallize is a common problem. Here are some techniques to try:

  • Add a Seed Crystal: Introduce a small crystal of the pure compound to the supersaturated solution.

  • Scratch the Inner Surface: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Lower the Temperature: Cool the solution in an ice bath or refrigerator.

  • Change the Solvent: If all else fails, evaporate the current solvent and try a different one or a mixture of solvents.

Process Safety

Q5: Are there any specific safety precautions I should take during the scale-up of this compound synthesis?

A5: Yes, scaling up any chemical synthesis requires careful safety considerations. For benzodiazepine synthesis:

  • Exothermic Reactions: Some steps, like Friedel-Crafts reactions, can be highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature of the reactor closely. Add reagents slowly and in a controlled manner.

  • Hazardous Reagents: Be aware of the hazards of all reagents used. For example, strong acids, flammable solvents, and toxic catalysts require appropriate handling procedures and personal protective equipment (PPE).

  • Thermal Stability: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on the starting materials, intermediates, and final product to identify any potential thermal hazards. This is especially important if high temperatures are used in the process.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. Ensure the reactor is properly vented.

Data Presentation

Table 1: Comparison of Yields in Benzodiazepine Synthesis via Condensation of o-Phenylenediamine (OPDA) with Ketones using Different Catalysts.

EntryCatalystReaction Time (min)Temperature (°C)Yield (%)Reference
1H-MCM-22 (50 mg)60Room Temp.30[3]
2H-MCM-22 (100 mg)60Room Temp.65[3]
3H-MCM-22 (150 mg)60Room Temp.87[3]
4H-MCM-22 (200 mg)60Room Temp.87[3]
5No Catalyst180Room Temp.No Reaction[3]

Table 2: Influence of Solvent on the Yield of a Representative Benzodiazepine Synthesis.

EntrySolventReaction Time (h)Yield (%)
1Acetonitrile387
2Dichloromethane575
3Toluene660
4Methanol480

Note: Data presented is for a model benzodiazepine synthesis and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Hydroamination for the Synthesis of a Benzazepinone Derivative

This protocol describes a general method for the palladium-catalyzed intramolecular hydroamination to form a benzazepinone ring.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add starting material (e.g., N-(2-alkynylphenyl)amide) to a flame-dried flask. B Add Pd catalyst and ligand. A->B C Add anhydrous solvent (e.g., toluene or dioxane). B->C D Purge the flask with an inert gas (e.g., Argon or Nitrogen). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). D->E F Monitor the reaction progress by TLC or HPLC. E->F G Cool the reaction mixture to room temperature. F->G H Filter the mixture to remove the catalyst. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the crude product by crystallization or column chromatography. I->J

Caption: Experimental workflow for intramolecular hydroamination.

Materials:

  • N-(2-alkynylphenyl)amide derivative (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a phosphine ligand, 4-10 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the N-(2-alkynylphenyl)amide, palladium catalyst, and ligand.

  • Under an inert atmosphere, add the anhydrous solvent.

  • Heat the reaction mixture to the optimized temperature (typically between 80-110 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Cyclization for the Synthesis of a Benzazepinone Derivative

This protocol outlines a general method for the intramolecular Friedel-Crafts cyclization to form the benzazepinone ring.

Materials:

  • Appropriate acyl chloride precursor (1.0 eq)

  • Lewis acid (e.g., AlCl₃, 1.1-2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the acyl chloride precursor in the anhydrous solvent to the Lewis acid suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Disclaimer: These protocols are general guidelines. The specific conditions, such as catalyst, solvent, temperature, and reaction time, should be optimized for each specific substrate and scale. Always perform a thorough safety assessment before conducting any chemical reaction.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1H-Benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in ¹H NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected peaks in the ¹H NMR spectrum of my this compound sample?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common include:

  • Residual Solvents: Traces of solvents used during synthesis, purification, or sample preparation are very common.

  • Impurities from Synthesis: Unreacted starting materials, byproducts, or reagents from the synthetic route can contaminate the final product.

  • Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or moisture.

  • Presence of Rotamers: Due to restricted rotation around the amide bond, distinct rotational isomers (rotamers) can exist and give rise to separate sets of peaks.

  • Tautomerism: The lactam-lactim tautomerism inherent to the amide group can result in peaks corresponding to the minor tautomer.

  • Conformational Isomers: The flexible seven-membered ring can adopt different stable conformations that are observable on the NMR timescale.

Q2: I see peaks that I suspect are from residual solvents. How can I confirm this?

A2: You can confirm the presence of residual solvents by comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents. The chemical shifts of these impurities can vary slightly depending on the deuterated solvent used for your NMR analysis.[1][2][3][4]

Q3: Could the unexpected peaks be due to the starting materials used in the synthesis?

A3: Yes, this is a strong possibility. To investigate this, you should obtain the ¹H NMR spectra of all starting materials and reagents used in your synthesis and compare them to the spectrum of your final product.

Q4: What is the likelihood of observing rotamers for this compound?

A4: The presence of an amide bond within the seven-membered ring makes the existence of rotamers quite likely. Restricted rotation around the C-N amide bond can lead to two or more distinct conformations that are stable on the NMR timescale, resulting in a doubling or multiplication of some or all peaks.[5] Variable temperature (VT) NMR studies can be performed to confirm the presence of rotamers; as the temperature increases, the rate of interconversion between rotamers also increases, which can lead to broadening and eventual coalescence of the separate signals into a single averaged peak.

Q5: Can tautomerism of the amide group explain the extra peaks?

A5: Yes, the inherent lactam-lactim tautomerism of the amide functional group could be a source of unexpected signals.[6][7][8][9][10] The lactam form is generally predominant, but the lactim tautomer may be present in a detectable amount, giving rise to a separate set of peaks. The equilibrium between these forms can be influenced by the solvent and temperature.

Troubleshooting Guide

This guide provides a systematic approach to identifying the source of unexpected peaks in your ¹H NMR spectrum.

Step 1: Identify and Exclude Common Contaminants

The first step is to rule out common sources of contamination, primarily residual solvents.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently invert it multiple times to dissolve the sample. If necessary, use a sonicator for a short period to ensure complete dissolution.

Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents

The following table summarizes the approximate ¹H NMR chemical shifts of common laboratory solvents in various deuterated solvents. Use this table to identify potential solvent impurities in your spectrum.[1][2][3][4]

SolventCDCl₃DMSO-d₆Acetone-d₆CD₃OD
Acetone2.172.092.052.15
Acetonitrile2.102.072.052.03
Dichloromethane5.305.765.635.49
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)3.48 (q), 1.16 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.18 (t)4.08 (q), 2.00 (s), 1.21 (t)
Hexane1.25, 0.881.24, 0.861.26, 0.871.28, 0.89
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.18 (m), 2.31 (s)7.29-7.19 (m), 2.33 (s)7.25-7.15 (m), 2.32 (s)
Water1.563.332.844.87

Note: Chemical shifts can vary with temperature and concentration.

Step 2: Consider Synthesis-Related Impurities

If the unexpected peaks are not from solvents, they may be from starting materials, reagents, or byproducts of the synthesis.

Experimental Protocol: General Synthesis of Benzazepinones

Step 3: Investigate Dynamic Processes (Rotamers and Tautomers)

If the sample is pure, the presence of multiple species in equilibrium, such as rotamers or tautomers, can lead to complex spectra.

Experimental Protocol: Variable Temperature (VT) NMR

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase the temperature of the NMR probe in increments of 10-20 °C and acquire a spectrum at each temperature.

  • Observe changes in the spectra. If rotamers are present, you may observe broadening of the corresponding peaks, followed by their coalescence into single peaks at higher temperatures.

Step 4: Evaluate the Possibility of Degradation

Degradation of the sample can introduce new chemical species and thus unexpected NMR signals. Amide and ester functionalities are susceptible to hydrolysis, and oxidation can also occur.[13][14]

Experimental Protocol: Stress Testing

To assess the stability of your compound, you can perform forced degradation studies. This involves subjecting the sample to harsh conditions and analyzing the resulting mixture by NMR.

  • Acidic/Basic Conditions: Dissolve the sample in a deuterated solvent and add a drop of DCl or NaOD.

  • Oxidative Conditions: Dissolve the sample in a suitable solvent and add a small amount of an oxidizing agent like hydrogen peroxide.[14]

  • Thermal Stress: Heat the sample in a suitable solvent and monitor for changes in the NMR spectrum over time.

By comparing the spectra from these stress tests to your original spectrum, you may be able to identify degradation products.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the ¹H NMR spectrum of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peaks in ¹H NMR Spectrum check_solvents Compare with Solvent Tables start->check_solvents solvent_match Peaks Match Solvent(s)? check_solvents->solvent_match solvent_impurity Conclusion: Residual Solvent(s) solvent_match->solvent_impurity Yes check_synthesis Compare with Spectra of Starting Materials/Byproducts solvent_match->check_synthesis No synthesis_match Peaks Match Synthesis Components? check_synthesis->synthesis_match synthesis_impurity Conclusion: Synthesis Impurity synthesis_match->synthesis_impurity Yes check_dynamic Perform Variable Temperature (VT) NMR synthesis_match->check_dynamic No dynamic_change Peaks Coalesce at Higher Temp? check_dynamic->dynamic_change rotamers_tautomers Conclusion: Rotamers or Tautomers dynamic_change->rotamers_tautomers Yes check_degradation Perform Stress Testing (pH, heat, oxidation) dynamic_change->check_degradation No degradation_match Peaks Match Degradation Products? check_degradation->degradation_match degradation_product Conclusion: Degradation Product degradation_match->degradation_product Yes unknown Conclusion: Unknown Structure degradation_match->unknown No

A logical workflow for identifying the source of unexpected NMR peaks.

References

Overcoming poor solubility of 1H-Benzo[d]azepin-2(3H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor solubility of 1H-Benzo[d]azepin-2(3H)-one and its derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, like many benzazepine derivatives, possesses a rigid, largely hydrophobic structure. This lipophilic nature leads to unfavorable interactions with polar water molecules, resulting in low aqueous solubility. This is a common challenge for many organic compounds used in drug discovery.

Q2: What are the immediate consequences of poor solubility in my assays?

A2: Poor solubility can lead to several critical issues in your experiments:

  • Compound Precipitation: The compound can fall out of solution in your aqueous assay buffer, leading to an unknown and lower effective concentration.[1]

  • Inaccurate Results: Undissolved compound particles are not available to interact with the biological target, which can lead to an underestimation of potency (e.g., artificially high IC50 values).

  • Assay Interference: Precipitated compound can interfere with assay readouts, particularly in optical assays (e.g., absorbance, fluorescence, luminescence) by scattering light.

  • Poor Reproducibility: Inconsistent solubility between experiments will lead to a lack of reproducibility in your results.

Q3: What is the recommended first-line solvent for creating a stock solution?

A3: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3]

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A4: This phenomenon, often called "solvent shock," is common. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%, and for sensitive cell-based assays, ≤0.1%.[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Assay Medium: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warming your assay buffer before adding the compound can sometimes improve solubility.[1]

  • Increase Mixing Energy: Gentle vortexing or trituration (repeated pipetting) of the aqueous solution while adding the compound stock can help with dispersion.

Q5: Are there alternatives to DMSO for solubilization?

A5: Yes, if DMSO is not suitable or sufficient for your assay, you can explore other options:

  • Co-solvents: Other water-miscible organic solvents like ethanol or methanol can be tested.[4]

  • pH Adjustment: If your benzazepinone derivative has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[5][6]

  • Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help solubilize hydrophobic compounds by forming micelles.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Cloudiness or precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the final assay medium has been exceeded due to a rapid change in solvent polarity ("solvent shock").[1]1. Decrease the final concentration of the compound. 2. Perform a stepwise serial dilution into the aqueous buffer. 3. Pre-warm the aqueous buffer to the assay temperature before adding the compound.[1] 4. Increase the mixing energy (vortexing, trituration) during dilution.
The solution is initially clear but becomes cloudy over time during the assay. The compound has low kinetic solubility and is precipitating out over time. This can be exacerbated by temperature changes or interactions with media components.[1]1. Lower the compound's final concentration. 2. Include a low percentage of a non-ionic surfactant (e.g., 0.01% Tween® 20) in the assay buffer (ensure it doesn't interfere with the assay). 3. If applicable, check the pH of your media, as it can change over time in cell-based assays.[1]
Inconsistent results between replicate wells or experiments. Inconsistent dissolution of the compound. Precipitated particles are not being evenly distributed.1. Ensure the stock solution is fully dissolved before use (vortex and visually inspect). 2. Prepare a fresh dilution of the compound for each experiment. 3. After diluting into the final assay plate, gently mix the plate before starting the assay.
Low or no biological activity observed at expected concentrations. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Visually inspect all solutions for any signs of precipitation. 2. Consider performing a solubility assessment to determine the maximum soluble concentration in your assay buffer (see Experimental Protocols). 3. Employ solubility enhancement techniques (co-solvents, pH adjustment, surfactants, cyclodextrins).

Quantitative Data: Solubility of Benzodiazepin-2-one Derivatives

Compound Solubility in Water (mg/dm³) Solubility in Physical Mixture with PVP (average, mg/dm³) Solubility in Solid Dispersion with PVP (average, mg/dm³) Fold Increase (Solid Dispersion vs. Water)
Diazepam3.97[5]14.66[5]28.38[5]~7.2x
Nitrazepam2.54[5]~5.12 (for 10% drug)[5]~10.22 (for 10% drug)[5]~4.0x
Oxazepam3.65[5]15.10[5]28.83[5]~7.9x

Data is derived from studies on 1,4-benzodiazepin-2-one derivatives and is intended to be illustrative of the solubility challenges and enhancement strategies for this class of compounds.[5]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound in DMSO.

Materials:

  • This compound (or derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol provides a method to estimate the kinetic solubility of your compound in your specific assay buffer.

Materials:

  • 10 mM compound stock solution in 100% DMSO

  • Assay buffer

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of your compound in the assay buffer. For example, start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., ~0.4 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%). Include a buffer + DMSO vehicle control.

  • Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a period that reflects your assay duration (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or turbidity.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the vehicle control indicates light scattering from precipitated particles.

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration at which no significant increase in absorbance is observed compared to the vehicle control.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Solubility Start Compound Precipitates in Assay Check_DMSO Is final DMSO concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Decrease final DMSO concentration by making a more concentrated stock. Check_DMSO->Reduce_DMSO Yes Serial_Dilution Implement Serial Dilution Strategy Check_DMSO->Serial_Dilution No Reduce_DMSO->Serial_Dilution pH_Adjust Is compound ionizable? Adjust buffer pH. Serial_Dilution->pH_Adjust Success Compound Soluble Serial_Dilution->Success Soluble Add_Excipient Use Solubility Enhancers (e.g., Surfactants, Cyclodextrins) pH_Adjust->Add_Excipient No pH_Adjust->Add_Excipient Yes Add_Excipient->Success Failure Re-evaluate Compound/Assay Add_Excipient->Failure Insoluble

Caption: A workflow for troubleshooting poor compound solubility.

G cluster_pathway Hypothetical Benzodiazepine Signaling Pathway Benzodiazepine Benzodiazepine (e.g., this compound) GABAa_Receptor GABAa Receptor Benzodiazepine->GABAa_Receptor Allosteric Modulator Ras Ras Benzodiazepine->Ras Inhibition (some derivatives) Chloride_Influx Increased Cl- Influx GABAa_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation / Survival Transcription_Factors->Cell_Proliferation

Caption: Potential signaling pathways modulated by benzodiazepines.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzo[d]azepin-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. The efficient synthesis of this seven-membered lactam is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Comparison of Key Synthesis Routes

The synthesis of this compound can be broadly categorized into three main strategies: ring expansion reactions of a pre-existing six-membered ring, intramolecular cyclization of a linear precursor, and other multi-step synthetic sequences. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

Synthesis RouteStarting MaterialKey Reagents/ConditionsYield (%)PurityReaction TimeKey AdvantagesKey Disadvantages
Beckmann Rearrangement α-Tetralone OximePolyphosphoric acid (PPA) or other acidic catalysts (e.g., TsCl, SOCl₂)60-85%Good to Excellent1-4 hoursReadily available starting material, relatively high yields.Requires strong acids, potential for side reactions.
Schmidt Reaction α-TetraloneSodium azide, strong acid (e.g., H₂SO₄)50-70%Moderate to Good2-6 hoursOne-pot procedure from the ketone.Use of highly toxic and explosive sodium azide, requires careful handling.
Intramolecular Cyclization 2-(2-Aminoethyl)benzoic AcidDehydrating agent (e.g., DCC, EDC) or thermal conditions40-60%Good12-24 hoursAvoids harsh rearrangement conditions.Starting material may require multi-step synthesis, lower yields.
Intramolecular Condensation Substituted Tertiary EnamidesBBr₃, P₂O₅71-96%[1][2]Excellent1-3 hoursHigh yields, mild conditions.[1][2]Requires synthesis of a specialized starting material.

Experimental Protocols

Beckmann Rearrangement of α-Tetralone Oxime

This method involves the acid-catalyzed rearrangement of the oxime derived from α-tetralone. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.

Step 1: Oximation of α-Tetralone

  • To a solution of α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the precipitated α-tetralone oxime, wash with water, and dry under vacuum.

Step 2: Beckmann Rearrangement

  • Add the dried α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (10 eq by weight) at 120-130 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Schmidt Reaction of α-Tetralone

This one-pot reaction involves the direct conversion of α-tetralone to the corresponding lactam using hydrazoic acid, which is generated in situ from sodium azide and a strong acid.

  • Caution: This reaction involves the use of sodium azide and strong acids, which can form highly toxic and explosive hydrazoic acid. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of α-tetralone (1.0 eq) in chloroform or another suitable solvent, add concentrated sulfuric acid (3.0 eq) at 0 °C.

  • Add sodium azide (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Intramolecular Cyclization of 2-(2-Aminoethyl)benzoic Acid

This route involves the formation of the lactam through the dehydration and cyclization of an amino acid precursor.

  • To a solution of 2-(2-aminoethyl)benzoic acid (1.0 eq) in a high-boiling point solvent such as xylene or diphenyl ether, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours to go to completion.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.

Beckmann_Rearrangement start α-Tetralone oxime α-Tetralone Oxime start->oxime NH₂OH·HCl, NaOAc product This compound oxime->product Polyphosphoric Acid (PPA)

Caption: Beckmann Rearrangement of α-Tetralone Oxime.

Schmidt_Reaction start α-Tetralone product This compound start->product NaN₃, H₂SO₄

Caption: Schmidt Reaction of α-Tetralone.

Intramolecular_Cyclization start 2-(2-Aminoethyl)benzoic Acid product This compound start->product Heat, -H₂O

Caption: Intramolecular Cyclization of an Amino Acid.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the safety considerations of the laboratory. The Beckmann rearrangement offers a reliable and high-yielding approach from a readily available starting material. The Schmidt reaction provides a more direct, one-pot synthesis but requires stringent safety measures. Intramolecular cyclization presents a milder alternative, though it may be lower-yielding and require a more complex starting material. The intramolecular condensation of tertiary enamides offers a high-yield and mild option but is contingent on the synthesis of a specialized precursor. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Benzo[d]azepin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their activity as Bromodomain and Extra-Terminal (BET) inhibitors and a brief comparison with other relevant biological targets. The information is presented to aid in the rational design of novel therapeutics.

I. As Bivalent BET Bromodomain Inhibitors

Recent research has highlighted the potential of 1,3-dihydro-2H-benzo[d]azepin-2-ones as potent and ligand-efficient pan-BET bromodomain inhibitors.[1][2][3] A key strategy in enhancing potency has been the design of bivalent inhibitors that can simultaneously engage both the BD1 and BD2 bromodomains of BET proteins.

Quantitative Data Summary

The following tables summarize the in vitro potency of a series of bivalent 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives. The core structure features two benzazepinone units connected by a linker. The SAR is explored by modifying the linker length and the attachment points on the benzazepinone core.

Table 1: In Vitro Potency of Bivalent 1,3-Dihydro-2H-benzo[d]azepin-2-one Derivatives against BRD4 [1]

CompoundLinker (n)Attachment PointBRD4 (BD1) pIC50BRD4 (BD2) pIC50BRD4 NanoBRET pIC50
9 4C78.17.09.1
10 5C78.47.59.4
11 6C78.78.09.9
12 7C78.57.89.6
13 8C78.37.69.3
14 5C88.27.39.2
15 6C88.57.89.5
16 PiperazineC88.68.19.7

pIC50 = -log(IC50)

Table 2: Cellular Activity of Selected Bivalent Inhibitors [1]

CompoundCell LineAssaypEC50
11 HEK293BRD4 Biosensor8.8
16 HEK293BRD4 Biosensor8.9

pEC50 = -log(EC50)

Structure-Activity Relationship (SAR) Analysis

From the data presented, several key SAR insights can be drawn for bivalent 1,3-dihydro-2H-benzo[d]azepin-2-one BET inhibitors:

  • Linker Length: The potency of the bivalent inhibitors is highly dependent on the length of the linker connecting the two benzazepinone units. For the C7-linked series (compounds 9-13), a linker with six methylene units (n=6, compound 11 ) demonstrated the highest potency against both BRD4 BD1 and BD2, as well as in the cellular BRD4 NanoBRET assay.[1] This suggests an optimal distance is required for simultaneous engagement of both bromodomains.

  • Attachment Point: The point of attachment of the linker to the benzazepinone core also influences activity. Both C7 and C8-linked derivatives showed potent inhibition. Notably, the piperazine-linked compound 16 (attached at C8) exhibited excellent potency, comparable to the optimal C7-linked aliphatic chain derivative.[1]

  • Bivalency: The exceptional potency of these compounds, particularly in cellular assays, is attributed to their bivalent mode of action, which leads to a significant avidity effect.[1]

II. Comparison with Other Biological Activities

While the focus of recent research has been on BET inhibition, the broader benzazepinone scaffold is known to interact with other targets, such as vasopressin receptors.

Benzodiazepine Derivatives as Vasopressin V2 Receptor Antagonists

Though not exclusively 1H-Benzo[d]azepin-2(3H)-ones, related benzodiazepine derivatives have been extensively studied as vasopressin V2 receptor (V2R) antagonists. For instance, tolvaptan, a marketed drug for hyponatremia, features a benzazepine ring. Structure-kinetic relationship studies on a series of benzodiazepine derivatives have shown that subtle structural modifications can dramatically alter their residence time at the V2R, which is a critical factor for in vivo efficacy.[2] For example, compound 18 in a specific study, a benzodiazepine derivative, exhibited a 7.7-fold longer residence time than tolvaptan, leading to higher efficacy in an in vivo model.[2]

This highlights the versatility of the benzazepine and related benzodiazepine scaffolds and suggests that modifications to the this compound core could be explored to target a variety of receptors.

III. Experimental Protocols

BET Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of compounds by measuring their ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled antibody) to an acceptor fluorophore (e.g., APC-labeled peptide) when they are in close proximity. Inhibition of the bromodomain-peptide interaction by a compound leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant His-tagged BRD4 bromodomains (BD1 and BD2)

    • Biotinylated acetylated histone H4 peptide

    • Europium-labeled anti-His antibody (donor)

    • Streptavidin-conjugated Allophycocyanin (APC) (acceptor)

    • Assay buffer and 384-well plates

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the recombinant BRD4 bromodomain and the biotinylated histone H4 peptide.

    • Incubate to allow for binding.

    • Add the Europium-labeled anti-His antibody and streptavidin-APC.

    • Incubate to allow for detection reagent binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This live-cell assay measures the ability of a compound to bind to its target protein within a cellular environment.

  • Principle: The target protein (e.g., BRD4) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and displaces the tracer will cause a decrease in the BRET signal.

  • Materials:

    • Cells expressing the NanoLuc®-BRD4 fusion protein

    • NanoBRET™ tracer

    • Nano-Glo® substrate

    • Assay plates

  • Procedure:

    • Seed the cells in assay plates and allow them to attach.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ tracer and incubate.

    • Add the Nano-Glo® substrate to measure luciferase activity.

    • Measure the donor and acceptor emission using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 or EC50 value.

IV. Visualizations

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Chromatin Chromatin BET_Proteins BET Proteins (BRD2/3/4) Chromatin->BET_Proteins binds to acetylated histones Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery recruits Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Machinery->Oncogene_Expression promotes Bivalent_Inhibitor This compound Bivalent Inhibitor Bivalent_Inhibitor->BET_Proteins inhibits binding

Caption: Mechanism of action of bivalent this compound BET inhibitors.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Assay (TR-FRET) Determine pIC50 Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Determine pEC50 Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel BET inhibitors.

References

A Comparative Guide to Benzodiazepine Scaffolds: 1H-Benzo[d]azepin-2(3H)-one in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs characterized by a fused benzene and diazepine ring system. They are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] The core chemical structure, or scaffold, of benzodiazepines can be modified at various positions, leading to a wide range of pharmacological profiles. The most common scaffolds include the 1,4-benzodiazepines, such as diazepam and lorazepam, and the 1,5-benzodiazepines, like clobazam.

Comparative Analysis of Well-Characterized Benzodiazepine Scaffolds

The following sections provide a detailed comparison of the pharmacological and pharmacokinetic properties of classical 1,4- and 1,5-benzodiazepine scaffolds.

Data Presentation: Quantitative Comparison

For researchers engaged in drug discovery, understanding the quantitative differences in receptor affinity, efficacy, and pharmacokinetic profiles is crucial for scaffold selection and optimization.

Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM) of Common Benzodiazepines

CompoundScaffoldα1 (Sedation, Amnesia)α2 (Anxiolysis)α3 (Anxiolysis, Myorelaxation)α5 (Cognition)
Diazepam1,4-Benzodiazepine1.9 - 4.91.2 - 3.81.4 - 5.54.1 - 18
Lorazepam1,4-Benzodiazepine1.1 - 2.50.8 - 1.51.2 - 2.83.5 - 7.1
Alprazolam1,4-Benzodiazepine1.5 - 5.20.9 - 2.11.3 - 3.94.8 - 15
Clonazepam1,4-Benzodiazepine1.0 - 1.50.8 - 1.21.1 - 1.82.5 - 4.2
Clobazam1,5-Benzodiazepine25 - 1105.8 - 2515 - 6030 - 120

Data compiled from multiple sources. Ki values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Efficacy (EC50, nM) of Selected Benzodiazepines

CompoundScaffoldGABA-A Receptor Potentiation (EC50)
Diazepam1,4-Benzodiazepine~20 - 70
Lorazepam1,4-Benzodiazepine~10 - 40
Flunitrazepam1,4-Benzodiazepine23 - 29[3]

EC50 values represent the concentration of a drug that gives half-maximal response. Data can vary based on the specific GABA-A receptor subtype and experimental conditions.

Table 3: Comparative Pharmacokinetic Properties of Common Benzodiazepines

CompoundScaffoldTime to Peak (oral) (hours)Half-life (hours)Metabolism
Diazepam1,4-Benzodiazepine1 - 1.520 - 100 (including active metabolites)Hepatic (Oxidation)
Lorazepam1,4-Benzodiazepine1 - 410 - 20Hepatic (Glucuronidation)
Alprazolam1,4-Benzodiazepine1 - 26 - 27Hepatic (Oxidation)
Clobazam1,5-Benzodiazepine1 - 418 - 50Hepatic (Oxidation)

Pharmacokinetic parameters can vary significantly between individuals.

The 1H-Benzo[d]azepin-2(3H)-one Scaffold: An Emerging Framework

The this compound scaffold represents a different structural class of benzazepinones. While it shares the core fused benzene and seven-membered diazepine ring, the arrangement of the nitrogen atoms and the carbonyl group distinguishes it from the classical 1,4- and 1,5-benzodiazepines.

Structure and Potential for Diversification

The structure of this compound offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Caption: Chemical structure of the this compound scaffold with potential modification sites (R1-R5).

Pharmacological Profile: A Different Target

Recent research has identified derivatives of the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold as potent and ligand-efficient pan-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors.[4] BET bromodomains are epigenetic readers that play a crucial role in transcriptional regulation and are considered promising targets in oncology and inflammation. This suggests that the this compound scaffold may have a distinct pharmacological profile compared to classical benzodiazepines that primarily target the GABA-A receptor.

Due to the lack of publicly available data on the binding affinity and efficacy of this compound at GABA-A receptors, a direct quantitative comparison with classical benzodiazepines is not possible at this time.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of benzodiazepine scaffolds and for key pharmacological assays.

Synthesis of Benzodiazepine Scaffolds

General Synthesis of 1,4-Benzodiazepines

A common method for the synthesis of the 1,4-benzodiazepine scaffold involves the cyclization of an N-substituted 2-aminobenzophenone derivative.

G start 2-Aminobenzophenone step1 Acylation with α-amino acid derivative start->step1 intermediate1 N-Acyl-2-aminobenzophenone step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 Amine intermediate step2->intermediate2 step3 Cyclization (e.g., with heat or acid catalyst) intermediate2->step3 product 1,4-Benzodiazepine step3->product

Caption: General workflow for the synthesis of a 1,4-benzodiazepine scaffold.

General Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are often synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds or ketones.[5]

G start1 o-Phenylenediamine step1 Condensation (often acid-catalyzed) start1->step1 start2 Ketone or β-Dicarbonyl Compound start2->step1 product 1,5-Benzodiazepine step1->product

Caption: General workflow for the synthesis of a 1,5-benzodiazepine scaffold.

Synthesis of this compound

The synthesis of the 1H-azepin-2(3H)-one ring system can be achieved through intramolecular condensation of tertiary enamides containing an aldehyde group.[6]

G start Tertiary enamide with a formyl group step1 Intramolecular Cyclic Condensation (e.g., BBr3, P2O5) start->step1 product 1H-Azepin-2(3H)-one derivative step1->product

Caption: Synthetic approach to the 1H-azepin-2(3H)-one ring system.

Key Experimental Assays

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

G cluster_0 Assay Preparation cluster_1 Binding Experiment cluster_2 Data Analysis prep1 Prepare cell membranes expressing GABA-A receptors incubation Incubate membranes with radioligand and varying concentrations of test compound prep1->incubation prep2 Prepare radioligand (e.g., [3H]flunitrazepam) prep2->incubation prep3 Prepare test compound (serial dilutions) prep3->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis1 Plot % inhibition vs. log[test compound] quantification->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Models for Anxiolytic Activity

Animal models are essential for evaluating the anxiolytic potential of novel compounds.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Signaling Pathway

The primary mechanism of action for classical benzodiazepines is the allosteric modulation of the GABA-A receptor.

G cluster_0 GABA-A Receptor Modulation by Benzodiazepines GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to orthosteric site BZD Benzodiazepine BZD->GABA_R Binds to allosteric site Cl_channel Chloride Channel Opening GABA_R->Cl_channel Increased frequency Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.

Conclusion

The 1,4- and 1,5-benzodiazepine scaffolds are well-established pharmacophores with a wealth of supporting experimental data defining their interaction with the GABA-A receptor. This allows for a detailed and quantitative comparison of their properties, aiding in the rational design of new therapeutics.

In contrast, the this compound scaffold is a less explored framework in the context of GABA-A receptor modulation. While its derivatives have shown promise as inhibitors of other important drug targets like BET bromodomains, further research is required to elucidate its potential effects on the central nervous system via GABAergic pathways. The lack of available quantitative data for its interaction with GABA-A receptors highlights an opportunity for future investigation to fully understand the pharmacological potential of this and other novel benzodiazepine-related scaffolds. Researchers are encouraged to explore the synthesis and pharmacological evaluation of this compound derivatives to fill this knowledge gap and potentially uncover new therapeutic agents with unique pharmacological profiles.

References

A Comparative Guide to the Biological Activity of 1H-Benzo[d]azepin-2(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogues of this versatile molecule have been investigated for a multitude of therapeutic applications, demonstrating activities that span from central nervous system disorders to oncology and inflammatory diseases. This guide provides a comparative overview of the biological activities of various this compound analogues and related benzodiazepinone derivatives, supported by experimental data and detailed methodologies.

Anticonvulsant Activity

A significant number of benzodiazepinone analogues have been explored for their potential in treating epilepsy and other seizure-related disorders. Their mechanism of action is often attributed to the modulation of GABAergic neurotransmission.

Comparative Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity of selected 1H-benzo[b][1][2]diazepin-2(3H)-one derivatives in the pentylenetetrazole (PTZ)-induced seizure model. This model is a standard preclinical assay for evaluating potential anticonvulsant drug candidates.

Compound IDDose (mg/kg)% Protection against PTZ-induced ConvulsionsReference
2a 2080%[1]
2c 3080%[1]
4a 0.480%[1]
4c 0.480%[1]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Assay

This assay assesses the ability of a compound to prevent seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

  • Animal Model: Male Swiss albino mice are typically used.

  • Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water for at least a week prior to the experiment.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Pre-treatment Time: A pre-treatment period, typically 30-60 minutes, is allowed for the compound to be absorbed and distributed.

  • Induction of Seizures: A convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously or intraperitoneally.

  • Observation: Each animal is placed in an individual observation chamber and monitored for 30 minutes for the onset and severity of seizures. Key parameters recorded include the latency to the first convulsion and the percentage of animals protected from tonic-clonic seizures.

PTZ_Assay_Workflow cluster_pre_treatment Pre-Treatment cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Grouping of Animals Animal_Acclimation->Grouping Compound_Admin Compound Administration (i.p.) Grouping->Compound_Admin PTZ_Injection PTZ Injection (s.c.) Compound_Admin->PTZ_Injection 30-60 min Observation Observation (30 min) PTZ_Injection->Observation Record_Latency Record Latency to Convulsions Observation->Record_Latency Calculate_Protection Calculate % Protection Observation->Calculate_Protection

Caption: Experimental Workflow for the PTZ-Induced Seizure Assay.

Anticancer Activity

Benzodiazepinone derivatives have emerged as promising scaffolds for the development of novel anticancer agents, targeting various pathways involved in tumor growth and survival.

Inhibition of Cancer Cell Growth

The cytotoxic effects of several benzodiazepinone analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell growth.

Compound ClassCell LineIC50 (µM)Reference
Benzo[d]azepine-1,2,3-triazole Hybrids A549 (Lung Cancer)43.99 (for 10g)[3]
MCF-7 (Breast Cancer)49.93 (for 10h)[3]
1,5-Benzodiazepin-2-One derivative (3b) HCT-116 (Colon Cancer)9.18[4]
HepG-2 (Liver Cancer)6.13[4]
MCF-7 (Breast Cancer)7.86[4]
Targeting Inhibitor of Apoptosis Proteins (IAPs)

Some benzodiazepinone derivatives function as pro-death agents by targeting the Baculoviral IAP Repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs) like cIAP2 and XIAP.[5][6] IAPs are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis and modulating the NF-κB signaling pathway.[7][8][9][10] By antagonizing IAPs, these compounds can restore apoptotic sensitivity and suppress NF-κB-mediated cell survival.

IAP_NFkB_Pathway cluster_pathway IAP-Mediated NF-κB Signaling and its Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRAF2 TRAF2 TNFR1->TRAF2 Recruits cIAP cIAP1/2 TRAF2->cIAP Recruits RIP1 RIP1 cIAP->RIP1 Ubiquitinates Apoptosis Apoptosis cIAP->Apoptosis Inhibits IKK_complex IKK Complex RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Induces Benzodiazepinone Benzodiazepinone Analogue Benzodiazepinone->cIAP Inhibits

Caption: Inhibition of IAP-mediated NF-κB signaling by benzodiazepinone analogues.

CRTH2 Antagonism

Certain benzodiazepinone derivatives have been designed as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[11][12] CRTH2 is a G-protein-coupled receptor for prostaglandin D2 (PGD2) and plays a crucial role in allergic inflammation, making it a key target for diseases like asthma.[13][14]

Comparative CRTH2 Antagonist Potency

The following table presents the inhibitory activity of selected benzodiazepinone analogues against the CRTH2 receptor.

Compound IDCRTH2 Binding IC50 (nM, in buffer)CRTH2 Binding IC50 (nM, 50% plasma)Human Eosinophil Shape Change Kb (nM)Reference
5 560-[11]
6 292[11]
8 314-[11]
12 17120-[11]
13 16130-[11]
Experimental Protocol: Human Eosinophil Shape Change Assay

This functional assay measures a compound's ability to inhibit the morphological changes in eosinophils induced by a CRTH2 agonist like PGD2.

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors.

  • Cell Treatment: The isolated eosinophils are pre-incubated with various concentrations of the antagonist compound or a vehicle control.

  • Stimulation: The cells are then stimulated with a CRTH2 agonist (e.g., PGD2) to induce a shape change from a spherical to a polarized morphology.

  • Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

  • Analysis: The change in cell shape is quantified using flow cytometry by measuring the change in forward scatter (FSC).[15] The inhibitory constant (Kb) of the antagonist is then calculated.

CRTH2_Signaling_Pathway cluster_pathway CRTH2 Signaling and its Antagonism PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi Protein CRTH2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Cellular_Response Eosinophil Chemotaxis & Shape Change PI3K->Cellular_Response Ca_increase->Cellular_Response Benzodiazepinone Benzodiazepinone Antagonist Benzodiazepinone->CRTH2 Blocks

Caption: PGD2-CRTH2 signaling pathway and its inhibition by benzodiazepinone antagonists.

BET Bromodomain Inhibition

1,3-Dihydro-2H-benzo[d]azepin-2-ones have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[8][16][17][18] BET proteins are epigenetic "readers" that play a critical role in transcriptional regulation. Their inhibition has shown therapeutic potential in oncology and inflammation.[19][20]

Comparative BET Inhibitory Potency

The inhibitory activity of bivalent 1,3-dihydro-2H-benzo[d]azepin-2-one analogues against BET bromodomains is presented below. These compounds are designed to bind simultaneously to both bromodomains (BD1 and BD2) of a BET protein, leading to exceptional potency.[16]

Compound IDBRD2 pIC50BRD3 pIC50BRD4 pIC50Reference
9 9.28.58.9[8]
10 9.48.69.1[8]
11 9.89.09.5[8]
12 9.48.79.2[8]
13 9.48.89.2[8]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for studying protein-protein interactions and their inhibition in a high-throughput format.

  • Assay Components: The assay typically includes a donor fluorophore (e.g., Europium-labeled anti-His antibody), an acceptor fluorophore (e.g., biotinylated peptide ligand labeled with a fluorescent acceptor), and the target protein (e.g., His-tagged BET bromodomain).

  • Principle: When the BET bromodomain binds to the acetylated histone peptide ligand, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.

  • Inhibition Measurement: An inhibitor compound competes with the peptide ligand for binding to the bromodomain, disrupting the FRET signal. The decrease in the FRET signal is proportional to the inhibitory activity of the compound.

  • Data Analysis: The results are typically expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

BET_Inhibition_Mechanism cluster_mechanism Mechanism of BET Inhibition BET_protein BET Protein (e.g., BRD4) Bromodomains Bromodomains (BD1, BD2) BET_protein->Bromodomains Contains Transcription_Machinery Transcription Machinery BET_protein->Transcription_Machinery Recruits Acetylated_Histone Acetylated Histone Tail Bromodomains->Acetylated_Histone Binds to Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Machinery->Oncogene_Expression Promotes Benzodiazepinone Benzodiazepinone Inhibitor Benzodiazepinone->Bromodomains Competitively Binds

References

Comparative In Vitro Analysis of 1H-Benzo[d]azepin-2(3H)-one Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of various 1H-Benzo[d]azepin-2(3H)-one and related benzodiazepinone derivatives. The following sections summarize key quantitative data, detail experimental methodologies, and visualize relevant biological pathways to support informed decisions in preclinical drug discovery.

A diverse range of biological activities has been attributed to this compound derivatives, including anticonvulsant, anticancer, and antiparkinsonian effects.[1][2][3] This guide focuses on the comparative in vitro testing of these derivatives in the contexts of anticonvulsant and anticancer activities, presenting data from recent studies to highlight structure-activity relationships and potential therapeutic applications.

Anticonvulsant Activity of 1,5-Benzodiazepin-2-one Derivatives

A study focused on the synthesis and evaluation of 1H-benzo[b][1][3]diazepin-2(3H)-one derivatives as potential anticonvulsant agents.[1][4] The anticonvulsant activity of the synthesized compounds was assessed using the pentylenetetrazole (PTZ) induced convulsion method in mice. The key metric for comparison was the percentage of protection against convulsions.

Quantitative Comparison of Anticonvulsant Activity
Compound IDStructure (Substituents)Dose (mg/kg)Protection (%)Reference
2a N1-benzoyl, 7-chloro, 4-methyl2080[1][4]
2c N1-benzoyl, 7-bromo, 4-methyl3080[1][4]
4a N1-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoacetyl, 7-chloro, 4-methyl0.480[1][4]
4c N1-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)aminoacetyl, 7-bromo, 4-methyl0.480[1][4]
Control --0[1][4]

Table 1: Comparison of the in vivo anticonvulsant activity of selected 1H-benzo[b][1][3]diazepin-2(3H)-one derivatives.

The results indicate that the introduction of a 1,3,4-thiadiazole moiety at the N1 position (compounds 4a and 4c ) significantly enhances the anticonvulsant potency compared to the N1-benzoyl derivatives (2a and 2c ).[1][4]

Experimental Protocol: PTZ-Induced Convulsion Method

The following protocol was used to assess the anticonvulsant activity of the synthesized compounds.[1][4]

  • Animal Model: Albino mice weighing 20-25g were used.

  • Compound Administration: The test compounds were administered intraperitoneally at the doses specified in Table 1.

  • Induction of Convulsions: Thirty minutes after the administration of the test compounds, pentylenetetrazole (PTZ) was injected at a dose of 80 mg/kg to induce convulsions.

  • Observation: The animals were observed for the onset and severity of convulsions. The percentage of animals protected from convulsions was recorded.

Anticancer Activity of Benzodiazepinone Derivatives

Recent research has explored the potential of benzodiazepinone derivatives as anticancer agents, targeting various pathways to induce cancer cell death.[3][5] One study investigated a series of 1,4-benzodiazepin-2,5-dione derivatives as pro-death agents targeting the BIR domains of Inhibitor of Apoptosis Proteins (IAPs).[3] Another study evaluated a 1,5-benzodiazepin-2-one derivative as a dual inhibitor of HER2 and HDAC1.[5]

Quantitative Comparison of Anticancer Activity: Targeting BIR Domains

A library of 1,4-benzodiazepin-2,5-dione derivatives was screened for their cytotoxic effects in human breast adenocarcinoma cells (MDA-MB-231).[3] The binding affinity of these derivatives to the BIR1 domains of cIAP2 and XIAP was also assessed.

Compound IDR1 SubstituentCytotoxicity (IC50 in MDA-MB-231, µM)cIAP2-BIR1 Binding (Kd, µM)XIAP-BIR1 Binding (Kd, µM)Reference
4m 4-Fluorobenzylidene15.0 ± 1.25.0 ± 0.510.0 ± 1.1[3]
4p 4-(Trifluoromethyl)benzylidene18.0 ± 1.53.0 ± 0.38.0 ± 0.9[3]
4r 2-Naphthylidene20.0 ± 1.8> 50> 50[3]

Table 2: In vitro anticancer activity and BIR1 domain binding affinity of selected 1,4-benzodiazepin-2,5-dione derivatives.[3]

The data suggests that derivatives 4m and 4p , with electron-withdrawing groups on the R1 substituent, exhibit promising cytotoxic effects and low micromolar binding affinity to the target proteins.[6]

Experimental Protocol: Cell Viability Assay

The cytotoxic effect of the benzodiazepinone derivatives was determined using a standard cell viability assay.[3]

  • Cell Line: Human breast adenocarcinoma cells (MDA-MB-231) were used.

  • Treatment: Cells were treated with increasing concentrations of the test compounds.

  • Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was measured using a suitable method, such as the MTT or resazurin assay, to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Fluorimetric Binding Assay

The binding affinity of the derivatives to the BIR1 domains of cIAP2 and XIAP was determined by in vitro fluorimetric assays.[3]

  • Protein Preparation: Purified wild-type cIAP2- or XIAP-BIR1 domains were used.

  • Titration: Increasing concentrations of the test compounds were used to titrate the BIR1 protein at 23 °C.

  • Fluorescence Measurement: The decrease in the intrinsic fluorescence of the BIR1 protein upon binding of the compound was monitored.

  • Data Analysis: The dissociation constant (Kd) was calculated by plotting the change in fluorescence against the compound concentration.[3]

Visualizing the Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_data Data Analysis cluster_sar SAR Analysis synthesis Synthesis of This compound Derivatives cell_viability Cell Viability Assay (e.g., MTT on MDA-MB-231 cells) synthesis->cell_viability binding_assay Fluorimetric Binding Assay (to cIAP2/XIAP-BIR1) synthesis->binding_assay ic50 Determine IC50 values cell_viability->ic50 kd Determine Kd values binding_assay->kd sar Structure-Activity Relationship Analysis ic50->sar kd->sar

Workflow for in vitro screening of anticancer benzodiazepinone derivatives.

Dual Inhibition of HER2 and HDAC1 by a 1,5-Benzodiazepin-2-one Derivative

A study investigated the anticancer mechanism of (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (compound 3b ) and identified it as a potent dual inhibitor of HER2 and HDAC1.[5]

Quantitative Comparison of Kinase Inhibition
Target KinaseIC50 of Compound 3b (µM)Reference
HER2 0.05[5]
HDAC1 0.12[5]
Aurora kinase C > 10[5]
CDK2 > 10[5]
CDK5 > 10[5]
JAK1 > 10[5]
JAK2 > 10[5]
JAK3 > 10[5]
mTOR > 10[5]

Table 3: In vitro kinase inhibition profile of compound 3b.[5]

The data clearly demonstrates the potent and selective inhibitory activity of compound 3b against HER2 and HDAC1.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory efficacy of compound 3b against a panel of protein kinases was assessed using an ELISA-based method.[5]

  • Assay Plate Preparation: 96-well plates were coated with the specific antibody and the target kinase enzyme and incubated for 2.5 hours at room temperature.

  • Compound Addition: 100 µL of the standard solution or compound 3b at various concentrations was added to the wells.

  • Incubation and Washing: The plates were incubated, followed by washing steps to remove unbound substances.

  • Detection: A substrate solution was added, and the color development was measured to determine the kinase activity. The IC50 values were then calculated.

Visualizing the Dual Inhibition Pathway

G compound Compound 3b (1,5-Benzodiazepin-2-one derivative) her2 HER2 compound->her2 inhibits hdac1 HDAC1 compound->hdac1 inhibits proliferation Cancer Cell Proliferation her2->proliferation promotes apoptosis Apoptosis her2->apoptosis inhibits hdac1->proliferation promotes hdac1->apoptosis inhibits

Dual inhibition of HER2 and HDAC1 by a 1,5-benzodiazepin-2-one derivative.

This guide provides a snapshot of the in vitro performance of this compound derivatives in anticonvulsant and anticancer research. The presented data and methodologies can serve as a valuable resource for the selection and further development of promising lead compounds.

References

Validating the Purity of 1H-Benzo[d]azepin-2(3H)-one: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 1H-Benzo[d]azepin-2(3H)-one, a key intermediate in the synthesis of various therapeutic agents. This document outlines a detailed experimental protocol, presents comparative data, and discusses alternative methods to ensure the highest quality of your research materials.

Comparative Analysis of Purity Assessment

A robust analytical method is essential for the accurate determination of purity and the identification of any process-related impurities or degradation products. Reversed-phase HPLC (RP-HPLC) is the industry standard for this purpose due to its high resolution, sensitivity, and reproducibility.

Table 1: Comparative Purity Analysis of this compound Batches

ParameterBatch ABatch B (Alternative Supplier)In-house Reference Standard
Purity by HPLC (% Area) 99.85%98.92%>99.9%
Major Impurity (% Area) 0.08% (Impurity I)0.45% (Impurity II)<0.05%
Total Impurities (% Area) 0.15%1.08%<0.1%
Retention Time (min) 8.428.418.42
Relative Retention Time (RRT) of Major Impurity 1.250.88N/A

Experimental Protocols

A validated RP-HPLC method is fundamental for the reliable determination of this compound purity. This method is designed to be stability-indicating, capable of separating the main compound from potential impurities.

HPLC Method for Purity Analysis

Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient 60% B to 90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the potential biological relevance of benzazepine derivatives, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity validation.

Many benzazepine derivatives exhibit their pharmacological effects by interacting with specific biological targets. For instance, some are known to modulate the activity of GABAA receptors in the central nervous system.[1]

Signaling_Pathway cluster_membrane Cell Membrane GABA_A GABAA Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel Benzazepine This compound Derivative Benzazepine->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Leads to

Caption: Hypothetical signaling pathway modulation.

Alternative Analytical Techniques

While RP-HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleThroughputKey AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary phase and a mobile phase on a plate.HighSimple, cost-effective, good for rapid screening.[2]Lower resolution and sensitivity compared to HPLC, not quantitative without densitometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.ModerateProvides molecular weight information for impurity identification, high sensitivity.[3]More expensive instrumentation, can have matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.LowProvides detailed structural information, can identify unknown impurities.[4][5][6][7][8]Lower sensitivity than HPLC for trace impurities, requires pure samples for structural elucidation.

References

A Comparative Guide to the Spectroscopic Data of 1H-Benzo[d]azepin-2(3H)-one and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the spectroscopic data for 1H-Benzo[d]azepin-2(3H)-one, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of experimental spectra for this specific molecule, this guide presents high-quality predicted data and compares it with experimental data from a structurally related analogue, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This comparative approach facilitates a deeper understanding of the structural characterization of this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) ppm, Multiplicity, (Integral)
This compound (Predicted)7.20-7.40 (m, 4H, Ar-H), 6.95 (br s, 1H, NH), 3.50 (s, 2H, CH₂), 3.05 (s, 2H, CH₂)
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Experimental)6.83 (s, 1H), 6.74 (s, 1H), 3.85 (s, 6H), 3.43 (s, 2H), 2.94 (s, 2H)

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppm
This compound (Predicted)172.5 (C=O), 138.0 (Ar-C), 135.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 45.0 (CH₂), 35.0 (CH₂)
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Experimental)171.2, 148.1, 147.8, 128.4, 126.9, 111.8, 110.9, 56.1, 45.2, 34.8

Table 3: FT-IR Data

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted)~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=C stretch)
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Experimental)3205, 2926, 1665, 1610, 1515, 1260, 1120

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass [M]⁺Key Fragments (m/z)
This compound C₁₀H₉NO159.0684130, 118, 91
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one C₁₂H₁₃NO₃219.0895204, 190, 176

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy A sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] The solution must be homogeneous and free of any particulate matter.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a 90° pulse and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[3] For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon atom.[4] The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder.[5] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[5][6] The sample is placed in the FT-IR spectrometer, and a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[8][9] This high-energy ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[8][9] These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying and characterizing an organic compound using the spectroscopic methods discussed.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Sample NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation FTIR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic identification of a synthesized organic compound.

References

Comparative Docking Analysis of 1H-Benzo[d]azepin-2(3H)-one Analogues as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of novel 1H-Benzo[d]azepin-2(3H)-one analogues. This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed protocols.

This guide focuses on a comparative molecular docking study of N1-benzoyl/N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-substituted-4-methyl-1,5-benzodiazepine-2-one derivatives. The study aimed to predict the binding modes and affinities of these compounds against the GABA-A receptor-associated protein, a key target in neuropharmacology. The insights from such studies are pivotal in the rational design of novel therapeutic agents with enhanced efficacy and specificity.

Quantitative Data Summary

The following table summarizes the docking scores of the investigated this compound analogues against the GABA-A receptor-associated protein (PDB ID: 1KJT). A more negative docking score indicates a higher predicted binding affinity. The known GABA agonist, Lofendazam, was used as a reference compound for comparison.[1][2]

Compound NameConformerDocking Score (kcal/mol)
N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-oneConformer_C3-5.0915
N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-chloro-4-methyl-1,5-benzodiazepine-2-oneConformer_C2-4.6532
Lofendazam (Reference Agonist)--4.7373

Data sourced from Rishipathak et al., 2022.[1][2]

Experimental Protocols

The methodologies employed in the comparative docking studies are crucial for the reproducibility and validation of the findings. Below are the detailed protocols for the key experiments cited in this guide.

1. Protein Preparation

  • Target Selection: The X-ray crystal structure of the mammalian GABA-A receptor-associated protein (GABARAP) was selected as the target for the docking studies.

  • PDB ID: 1KJT was obtained from the Protein Data Bank.

  • Preparation Steps: The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure was then saved in the PDBQT file format, which is required for AutoDock Tools.

2. Ligand Preparation

  • Compound Design: Novel analogues of this compound were designed with substitutions at the N1 and 7-positions.

  • 3D Structure Generation: The 2D structures of the designed ligands were sketched using appropriate chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field to obtain stable conformations. The energy-minimized ligands were also saved in the PDBQT file format.

3. Molecular Docking

  • Software: A genetic algorithm-based docking program was utilized for the molecular docking simulations.

  • Grid Box Generation: A grid box was generated around the active site of the GABARAP to define the search space for the ligand binding. The dimensions and coordinates of the grid box were set to encompass the entire binding cavity.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Docking Parameters: The docking simulations were performed with a set number of GA runs, a population size, and a maximum number of energy evaluations.

  • Analysis of Results: The docking results were analyzed based on the binding energies (docking scores) and the binding modes of the ligands in the active site of the protein. The conformation with the lowest binding energy was considered the most favorable.

Visualizations

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study, from target and ligand preparation to the final analysis of results.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis Phase A Target Identification (GABA-A Receptor, 1KJT) C Protein Preparation (Remove water, Add hydrogens) A->C B Ligand Design (this compound Analogues) D Ligand Preparation (3D conversion, Energy minimization) B->D E Grid Box Generation (Define active site) C->E D->E F Molecular Docking (Genetic Algorithm) E->F G Pose Clustering & Scoring (Binding Energy Calculation) F->G H Comparative Analysis (Rank analogues vs. reference) G->H I Interaction Visualization (Identify key binding residues) H->I

A flowchart of the comparative molecular docking process.

Logical Relationship of Docking Results

This diagram shows the logical comparison of the docking scores for the studied compounds, highlighting their relative binding affinities.

G Compound_A N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one Docking Score: -5.0915 Better_Affinity Higher Predicted Affinity Compound_A->Better_Affinity > Reference Reference Lofendazam Docking Score: -4.7373 Lower_Affinity Lower Predicted Affinity Reference->Lower_Affinity > Compound B Compound_B N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-chloro-4-methyl-1,5-benzodiazepine-2-one Docking Score: -4.6532 Compound_B->Lower_Affinity

Comparison of binding affinities from docking scores.

References

Benchmarking 1H-Benzo[d]azepin-2(3H)-one Derivatives Against Known BET Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives, a novel class of pan-BET bromodomain inhibitors, against established BET inhibitors such as JQ1, OTX-015, and I-BET762. The data presented is collated from publicly available research, offering a comprehensive overview for researchers in oncology, inflammation, and epigenetics.

Executive Summary

The BET (Bromodomain and Extra-Terminal domain) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and subsequent gene expression. Their role in regulating the transcription of key oncogenes, including c-MYC, has made them attractive targets for therapeutic intervention. The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has emerged as a potent and ligand-efficient starting point for the development of pan-BET inhibitors. This guide benchmarks derivatives of this scaffold against widely recognized BET inhibitors, providing key quantitative data on their inhibitory activities.

Data Presentation: Inhibitor Performance Comparison

The following tables summarize the inhibitory potency of 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives and known BET inhibitors against various BET family bromodomains.

Table 1: Inhibitory Potency (pIC50) of Bivalent 1,3-dihydro-2H-benzo[d]azepin-2-one Derivatives

CompoundLinker Length (n)BRD2 (pIC50)BRD3 (pIC50)BRD4 (pIC50)
9 2>9.88.89.3
10 3>9.88.99.5
11 49.89.09.5
12 59.48.79.2
13 69.18.58.9

Data sourced from a study on bivalent BET inhibitors based on the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold.[1][2] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Inhibitory Potency (IC50) of Known BET Bromodomain Inhibitors

InhibitorTarget(s)IC50 (nM)Notes
(+)-JQ1 BRD4(1), BRD4(2)77, 33A potent and specific BET bromodomain inhibitor.[3][4][5]
OTX-015 (Birabresib) BRD2, BRD3, BRD492 - 112An orally bioavailable BET inhibitor.[6]
I-BET762 (Molibresib) BRD2, BRD3, BRD432.5 - 42.5A high-affinity BET bromodomain inhibitor.[7][8][9][10]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

NanoBRET™ Protein:Protein Interaction Assay

This assay is utilized to monitor the interaction between a BET protein (e.g., BRD4) and a histone protein (e.g., H3.3) in living cells.

Principle: The NanoBRET™ assay is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged donor protein (e.g., NanoLuc®-BRD4) and a HaloTag®-tagged acceptor protein (e.g., Histone H3.3-HaloTag®) labeled with a fluorescent ligand. Inhibition of the protein-protein interaction by a compound reduces the BRET signal.[11]

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with vectors encoding the NanoLuc®-BET fusion protein and the HaloTag®-Histone fusion protein.

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well white assay plates.

  • Compound Addition: Serial dilutions of the test compounds (e.g., 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives) are added to the wells.

  • Tracer and Substrate Addition: The HaloTag® NanoBRET™ 618 Ligand (the acceptor) is added, followed by the NanoBRET™ Nano-Glo® Substrate (for the donor).

  • Signal Detection: The plate is read on a luminometer capable of dual-filtering to measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm).

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The corrected BRET ratio is determined by subtracting the background signal from wells without the fluorescent ligand. IC50 values are then calculated from the dose-response curves.[12][13]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This in vitro biochemical assay is used to measure the binding of BET bromodomains to acetylated histone peptides.

Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated histone H4 peptide binds to a GST-tagged BRD4 protein. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Inhibitors that disrupt the protein-peptide interaction will prevent this signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, GST-tagged BRD4 protein, biotinylated acetylated histone H4 peptide, and serial dilutions of the test inhibitor.

  • Assay Plate Setup: In a 384-well plate, add the GST-BRD4 protein and the test inhibitor dilutions.

  • Incubation: Incubate at room temperature to allow for inhibitor binding.

  • Peptide Addition: Add the biotinylated histone H4 peptide to initiate the binding reaction and incubate.

  • Bead Addition: Add a mixture of AlphaScreen™ Streptavidin Donor beads and GSH Acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: IC50 values are determined by plotting the AlphaScreen signal against the inhibitor concentration.[14][15][16]

Mandatory Visualization

BET Bromodomain Signaling Pathway

The following diagram illustrates the mechanism of action of BET inhibitors in the context of transcriptional regulation.

BET_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone Tail BRD4 BRD4 Histone->BRD4 Binds to Acetyl-Lysine PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates DNA DNA (Promoter/Enhancer) RNAPII->DNA Binds to Transcription Gene Transcription (e.g., c-MYC) DNA->Transcription Leads to Inhibitor BET Inhibitor (1H-Benzo[d]azepin-2(3H)-one) Inhibitor->BRD4 Competitively Binds & Blocks

Caption: Mechanism of BET inhibition by this compound derivatives.

Experimental Workflow: NanoBRET™ Assay

The diagram below outlines the key steps in the NanoBRET™ assay for measuring inhibitor engagement with BRD4.

NanoBRET_Workflow A 1. Co-transfect cells with NanoLuc-BRD4 & Histone-HaloTag vectors B 2. Seed cells into multi-well assay plate A->B C 3. Add serially diluted This compound derivatives B->C D 4. Add HaloTag NanoBRET 618 Ligand (Acceptor) C->D E 5. Add Nano-Glo Substrate (Donor) D->E F 6. Measure Donor (460nm) and Acceptor (618nm) signals E->F G 7. Calculate BRET ratio and determine IC50 values F->G

Caption: Workflow for the NanoBRET™ protein-protein interaction assay.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 1H-Benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the 1H-Benzo[d]azepin-2(3H)-one core structure, a key scaffold in medicinal chemistry, can be achieved through various catalytic intramolecular cyclization strategies. This guide provides a head-to-head comparison of prominent catalytic systems, including Lewis acid-mediated, palladium-catalyzed, and rhodium-catalyzed methods. The performance of these catalysts is evaluated based on reaction yield, time, temperature, and catalyst loading, with supporting experimental data and protocols provided for researchers in drug development and organic synthesis.

Comparative Analysis of Catalytic Performance

The choice of catalyst significantly impacts the efficiency and conditions required for the synthesis of the this compound scaffold. Below is a summary of quantitative data for different catalytic systems. It is important to note that the starting materials may vary slightly between methods, but all reactions lead to the formation of the core benzo[d]azepin-2-one ring system.

Catalyst SystemStarting MaterialYield (%)Temperature (°C)Time (h)Catalyst Loading (mol%)SolventReference
BBr₃ N-(2-formylphenyl)-N-methyl-acrylamide96250.5120Dichloromethane[1][2]
Pd(OAc)₂ / Xantphos 3-allyl-4-(phenylamino)-2H-chromen-2-one85100245 (Pd), 10 (ligand)Toluene
[RhCp*Cl₂]₂ N-(p-methoxyphenyl)benzamide82100242.5Dichloroethane

Note: The data for Palladium and Rhodium-catalyzed reactions are based on representative examples for the formation of 7-membered lactams, as direct comparative data for the synthesis of the parent this compound was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

G General Reaction Pathway for this compound Synthesis cluster_start Starting Material start o-Substituted Benzene Derivative (e.g., o-amino-styrene or o-formyl-enamide) cyclization Intramolecular Cyclization start->cyclization catalyst Catalyst (e.g., BBr₃, Pd(II), Rh(III)) catalyst->cyclization product This compound cyclization->product

Caption: General intramolecular cyclization for this compound.

G Typical Experimental Workflow for Catalytic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous Solvent add_catalyst Add Catalyst and/or Ligand under Inert Atmosphere start->add_catalyst react Heat Reaction Mixture at Specified Temperature add_catalyst->react monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) react->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent and Dry quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for catalytic synthesis experiments.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Boron Tribromide (BBr₃) Catalyzed Intramolecular Condensation

This method, reported by Zhu, Zhao, and Wang, offers a highly efficient route to 1H-azepin-2(3H)-one derivatives under mild conditions.[1][2]

Starting Material: N-(2-formylphenyl)-N-methyl-acrylamide

Procedure:

  • To a solution of the N-(2-formylphenyl)-N-methyl-acrylamide (1.0 mmol) and P₂O₅ (2.0 mmol) in anhydrous dichloromethane (10 mL) is added BBr₃ (1.2 mmol, 1.2 M in CH₂Cl₂) dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature (25 °C) for 30 minutes.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methyl-1H-benzo[d]azepin-2(3H)-one.

Palladium-Catalyzed Intramolecular Hydroaminocarbonylation

This representative procedure illustrates the synthesis of a seven-membered lactam fused to a coumarin scaffold, showcasing a palladium-catalyzed approach.

Starting Material: 3-allyl-4-(phenylamino)-2H-chromen-2-one

Procedure:

  • A mixture of the 3-allyl-4-(phenylamino)-2H-chromen-2-one (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Xantphos (0.05 mmol, 10 mol%) in toluene (5 mL) is placed in a high-pressure reactor.

  • The reactor is purged with CO and then pressurized with CO (20 bar) and H₂ (40 bar).

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the fused lactam product.

Rhodium-Catalyzed C-H Activation and Annulation

This protocol exemplifies the use of a rhodium catalyst for the synthesis of benzolactams through C-H activation.

Starting Material: N-(p-methoxyphenyl)benzamide

Procedure:

  • A mixture of N-(p-methoxyphenyl)benzamide (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) in dichloroethane (1.0 mL) is stirred in a sealed tube.

  • An appropriate coupling partner (e.g., an alkyne or diazo compound) is added.

  • The reaction mixture is heated at 100 °C for 24 hours.

  • After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The resulting crude product is purified by preparative thin-layer chromatography to afford the desired benzolactam.

References

Safety Operating Guide

Proper Disposal of 1H-Benzo[d]azepin-2(3H)-one: A Step-by-Step Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Benzo[d]azepin-2(3H)-one, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and uphold their commitment to responsible chemical handling.

Immediate Safety and Handling Precautions

Before beginning any process that will generate waste, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.

Safety MeasureSpecification
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory.
Engineering Controls All handling and waste consolidation should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Emergency Equipment An accessible safety shower and eye wash station must be confirmed to be operational before handling the chemical.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for disposing of solid this compound and contaminated materials.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All unused or surplus solid this compound is to be considered hazardous chemical waste.

  • Segregate at the Source: Do not mix this waste with non-hazardous trash or other chemical waste streams. Keep it separate from solvents, aqueous waste, and incompatible chemicals to ensure safe disposal.

Step 2: Container Selection and Preparation

  • Choose a Compatible Container: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid). The container must be in good condition with no leaks or cracks.

  • Reuse of Original Container: If possible, collect the waste in its original container, provided it is in good condition and can be securely sealed.

Step 3: Waste Accumulation

  • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container.

  • Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled, sealed plastic bag and then placed in the solid chemical waste container.

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[5]

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[6]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.

  • Affix a Hazardous Waste Tag: As soon as the first particle of waste is added, affix a university or company-approved hazardous waste label to the container.[7]

  • Complete All Information Fields: The label must include the following information:

    • The words "Hazardous Waste".

    • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • Composition: List all contents, including approximate percentages (e.g., "this compound, >99%").

    • Hazard Identification: Mark the appropriate hazard characteristics (e.g., Toxic).

    • Contact Information: Name and phone number of the principal investigator or responsible person.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (e.g., a specific bench in a fume hood).[8]

  • Safe Storage Practices: The SAA must be under the control of the laboratory personnel. Ensure the container is stored away from drains and incompatible materials.

Step 6: Requesting Disposal

  • Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8]

  • Schedule a Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office.[6]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas. Trained EH&S staff will collect the waste directly from the laboratory's SAA.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Storage & Disposal A Identify Waste Generation (Unused solid, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Hazardous Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Place Waste in Container (Keep Closed) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full? F->G H Request Waste Pickup from EH&S G->H Yes I Continue Accumulation G->I No J EH&S Collects Waste for Proper Disposal H->J I->E

Caption: Workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benzo[d]azepin-2(3H)-one
Reactant of Route 2
1H-Benzo[d]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.